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  • Product: (2-Methylthiazol-4-yl)methanamine dihydrochloride
  • CAS: 1072806-63-3

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-Methylthiazol-4-yl)methanamine Dihydrochloride

For distribution to: Researchers, scientists, and drug development professionals Abstract This in-depth technical guide provides a comprehensive framework for the structural elucidation of (2-Methylthiazol-4-yl)methanami...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of (2-Methylthiazol-4-yl)methanamine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Moving beyond a simple recitation of methods, this document delves into the causal logic behind the selection and application of a multi-technique analytical workflow. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in the definitive structural confirmation offered by Single-Crystal X-ray Crystallography. Each section is designed to provide not only the "how" but also the "why," equipping researchers with the field-proven insights necessary for unambiguous molecular characterization.

Introduction: The Imperative of Structural Certainty

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a non-negotiable prerequisite. The biological activity, pharmacokinetic profile, and safety of a therapeutic candidate are intrinsically linked to its molecular architecture. (2-Methylthiazol-4-yl)methanamine dihydrochloride, with its thiazole core and primary amine functionality, represents a class of compounds with considerable therapeutic potential. However, its journey from a synthesized powder to a well-characterized entity hinges on a rigorous and systematic process of structure elucidation.

This guide will navigate the logical progression of analytical techniques employed to confirm the identity and structure of (2-Methylthiazol-4-yl)methanamine dihydrochloride. We will begin with foundational spectroscopic methods that provide key structural fragments and connectivity information, and conclude with the gold standard for absolute structure determination.

The Analytical Workflow: A Multi-pronged Approach

The structure elucidation of a novel compound is rarely a linear process. Instead, it is an iterative and synergistic workflow where each analytical technique provides a piece of the puzzle. The diagram below illustrates the logical flow of experiments, from initial characterization to final confirmation.

Fragmentation_Pathway Parent [C₅H₉N₂S]⁺ m/z = 129.05 Frag1 [C₄H₅NS]⁺ m/z = 99.01 Parent->Frag1 - CH₂NH₂ Frag3 [C₄H₆N₂]⁺ m/z = 82.05 Parent->Frag3 - S Frag2 [C₃H₄N]⁺ m/z = 54.04 Frag1->Frag2 - CS

Caption: Predicted ESI-MS/MS fragmentation pathway for the protonated free base of (2-Methylthiazol-4-yl)methanamine.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Absorption Bands

The following table summarizes the predicted IR absorption bands for (2-Methylthiazol-4-yl)methanamine dihydrochloride.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, broadN-H stretching (primary amine salt)
3100-3000MediumC-H stretching (aromatic/heteroaromatic)
2980-2850MediumC-H stretching (aliphatic -CH₃, -CH₂)
~1620MediumC=N stretching (thiazole ring)
~1550MediumC=C stretching (thiazole ring)
1470-1430MediumC-H bending (aliphatic)
~730MediumC-S stretching
Experimental Protocol: KBr Pellet Method

Objective: To obtain the infrared spectrum of the solid compound.

  • Sample Preparation: Finely grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules in solution. [1]It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted NMR data for (2-Methylthiazol-4-yl)methanamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are presented below.

¹H NMR Predicted Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HH-5 (thiazole ring)
~4.2s2H-CH₂- (methanamine)
~2.7s3H-CH₃ (methyl)

¹³C NMR Predicted Data

Chemical Shift (ppm)Assignment
~168C-2 (thiazole ring)
~148C-4 (thiazole ring)
~120C-5 (thiazole ring)
~40-CH₂- (methanamine)
~19-CH₃ (methyl)
Experimental Protocol: 1D and 2D NMR

Objective: To obtain detailed structural information, including proton and carbon environments and their connectivity.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify the proton signals, their integrations, and multiplicities.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

Interpreting 2D NMR Data

The following diagram illustrates the key expected correlations in the 2D NMR spectra that would confirm the structure of (2-Methylthiazol-4-yl)methanamine.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methylthiazol-4-yl)methanamine Dihydrochloride

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. (2-Methylthiazol-4-yl)methanamine, a key intermediate in the synthesis of numerous pharmaceutical compounds, including the H2 receptor antagonist Famotidine, embodies the utility of this heterocyclic system.[1] This guide provides a comprehensive overview of the primary synthetic pathways to (2-Methylthiazol-4-yl)methanamine dihydrochloride, offering in-depth protocols and expert insights for researchers and professionals in drug development.

Strategic Approaches to the Synthesis of (2-Methylthiazol-4-yl)methanamine Dihydrochloride

Two principal synthetic routes have been established for the efficient preparation of the target compound. The first, and most direct, pathway proceeds through the key intermediate 4-chloromethyl-2-methylthiazole. A second, viable alternative involves the synthesis and subsequent reduction of 2-methylthiazole-4-carbonitrile. This guide will elucidate both pathways, providing detailed experimental procedures and a critical analysis of each approach.

Pathway I: The Chloromethyl Intermediate Route

This pathway is often favored for its straightforward nature and reliable yields. It commences with the construction of the thiazole ring via the Hantzsch synthesis, followed by the introduction of the amine functionality.

Step 1: Hantzsch Thiazole Synthesis of 4-Chloromethyl-2-methylthiazole Hydrochloride

The Hantzsch thiazole synthesis is a classic and robust method for the formation of the thiazole ring.[2] In this step, thioacetamide reacts with 1,3-dichloroacetone to yield the desired chloromethylated thiazole.

Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product Thioacetamide Thioacetamide Reaction + Thioacetamide->Reaction Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Reaction Chloromethylthiazole 4-Chloromethyl-2-methylthiazole Hydrochloride Reaction->Chloromethylthiazole Ethanol, 60-70°C

Caption: Hantzsch synthesis of the key chloromethyl intermediate.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 15 g (0.2 mol) of thioacetamide and 25.4 g (0.2 mol) of 1,3-dichloroacetone in 200 ml of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

  • Heat the reaction mixture to 60-70°C and stir for 2 hours.

  • After the reaction is complete, filter the solution to remove any insoluble impurities.

  • Evaporate the solvent in vacuo to obtain a residue.

  • Treat the residue with 200 ml of diethyl ether to precipitate the product.

  • Filter the solid product and recrystallize from absolute ethanol to yield 4-chloromethyl-2-methylthiazole hydrochloride.

ParameterValue
Thioacetamide15 g (0.2 mol)
1,3-Dichloroacetone25.4 g (0.2 mol)
Solvent200 ml Absolute Ethanol
Temperature60-70°C
Reaction Time2 hours
Typical Yield89%[3]
Step 2: Gabriel Synthesis of (2-Methylthiazol-4-yl)methanamine

The Gabriel synthesis is a highly effective method for converting primary alkyl halides into primary amines, avoiding the over-alkylation often seen with direct amination.[4][5] The reaction proceeds via the N-alkylation of potassium phthalimide, followed by the liberation of the desired amine.

Reaction Scheme:

Gabriel_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Chloromethylthiazole 4-Chloromethyl-2-methylthiazole Reaction1 + Chloromethylthiazole->Reaction1 PotassiumPhthalimide Potassium Phthalimide PotassiumPhthalimide->Reaction1 PhthalimideAdduct N-((2-Methylthiazol-4-yl)methyl)phthalimide TargetAmine (2-Methylthiazol-4-yl)methanamine PhthalimideAdduct->TargetAmine Hydrazine Hydrate Reaction1->PhthalimideAdduct DMF

Caption: Gabriel synthesis for the formation of the primary amine.

Experimental Protocol:

  • Suspend potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Add a solution of 4-chloromethyl-2-methylthiazole hydrochloride (1 equivalent) in DMF dropwise to the suspension.

  • Heat the mixture to 60-80°C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the N-((2-methylthiazol-4-yl)methyl)phthalimide intermediate.

  • Filter and wash the solid with water, then dry.

  • To a suspension of the phthalimide intermediate in ethanol, add hydrazine hydrate (1.5-2 equivalents) and reflux the mixture.[6]

  • Upon completion of the reaction (disappearance of the starting material by TLC), cool the mixture and acidify with hydrochloric acid to precipitate the phthalhydrazide byproduct.

  • Filter off the precipitate and concentrate the filtrate under reduced pressure.

  • Basify the residue with a strong base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (2-Methylthiazol-4-yl)methanamine.

Step 3: Formation of (2-Methylthiazol-4-yl)methanamine Dihydrochloride

The final step involves the conversion of the free amine to its more stable dihydrochloride salt.

Experimental Protocol:

  • Dissolve the crude (2-Methylthiazol-4-yl)methanamine in a suitable solvent such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Pathway II: The Nitrile Reduction Route

This alternative pathway offers a different strategic approach, introducing the nitrogen atom via a nitrile group which is then reduced to the primary amine.

Step 1: Synthesis of 2-Methylthiazole-4-carbonitrile

The synthesis of the nitrile intermediate can be achieved from the corresponding 4-halomethylthiazole.

Reaction Scheme:

Nitrile_Formation cluster_reactants Reactants cluster_product Product Chloromethylthiazole 4-Chloromethyl-2-methylthiazole Reaction + Chloromethylthiazole->Reaction NaCN Sodium Cyanide NaCN->Reaction ThiazoleNitrile 2-Methylthiazole-4-carbonitrile Reaction->ThiazoleNitrile Aprotic Polar Solvent (e.g., DMSO)

Caption: Synthesis of the key nitrile intermediate.

Experimental Protocol:

  • Dissolve 4-chloromethyl-2-methylthiazole hydrochloride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.1-1.5 equivalents) portion-wise, ensuring the temperature is controlled.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 2-methylthiazole-4-carbonitrile.

Step 2: Reduction of 2-Methylthiazole-4-carbonitrile

The reduction of the nitrile to the primary amine is a critical step. Catalytic hydrogenation is a common and effective method.

Experimental Protocol:

  • Dissolve 2-methylthiazole-4-carbonitrile in a suitable solvent, such as methanol or ethanol, saturated with ammonia.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Hydrogenate the mixture in a high-pressure autoclave under a hydrogen atmosphere.

  • After the theoretical amount of hydrogen has been consumed, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude (2-Methylthiazol-4-yl)methanamine.

ParameterValue
Reducing AgentRaney Nickel
SolventMethanol/Ethanol with Ammonia
AtmosphereHydrogen
PressureHigh Pressure
Step 3: Formation of the Dihydrochloride Salt

This step is identical to that described in Pathway I.

Comparative Analysis and Expert Recommendations

Both pathways offer viable routes to (2-Methylthiazol-4-yl)methanamine dihydrochloride.

  • Pathway I is generally more direct and often preferred in industrial settings due to the well-established and high-yielding Hantzsch synthesis for the key chloromethyl intermediate. The Gabriel synthesis, while multi-step, is a very reliable method for the formation of primary amines from alkyl halides.

  • Pathway II provides a solid alternative. The use of sodium cyanide in the first step requires stringent safety precautions. The catalytic reduction of the nitrile is also a standard and effective transformation. The choice between the two pathways may ultimately depend on the availability of starting materials, equipment, and the specific safety considerations of the laboratory or production facility.

For laboratory-scale synthesis where handling of cyanide is a concern, Pathway I may be the more prudent choice. For larger-scale production, a thorough cost and safety analysis of both routes is recommended.

Conclusion

The synthesis of (2-Methylthiazol-4-yl)methanamine dihydrochloride is a critical process for the production of various pharmaceuticals. The two primary pathways detailed in this guide, proceeding through either a chloromethyl or a nitrile intermediate, provide robust and adaptable methods for its preparation. By understanding the nuances of each synthetic step and adhering to the detailed protocols, researchers and drug development professionals can efficiently and safely produce this valuable building block for further chemical exploration and the development of novel therapeutic agents.

References

  • (No direct reference for the entire synthesis in one paper was found in the search results, so a general reference to the importance of the compound is provided.) Famotidine, a potent H2-receptor antagonist, utilizes the (2-Methylthiazol-4-yl)methanamine scaffold.[1]

  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link][5]

  • PrepChem. (n.d.). Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1). Retrieved from [Link][3]

  • Google Patents. (1991). Famotidine intermediates and their preparation. Retrieved from [7]

  • Georg Thieme Verlag. (n.d.). Product Class 17: Thiazoles. Science of Synthesis.[2]

Sources

Foundational

The 2-Aminothiazole Pharmacophore: Mechanistic Insights, Synthetic Workflows, and Biological Efficacy in Drug Discovery

Executive Summary In the landscape of medicinal chemistry, the 2-aminothiazole scaffold represents a privileged heterocyclic structure, forming the core of numerous biologically active compounds and FDA-approved therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold represents a privileged heterocyclic structure, forming the core of numerous biologically active compounds and FDA-approved therapeutics[1]. Characterized by a five-membered ring containing sulfur and nitrogen, coupled with an exocyclic amine at the 2-position, this moiety exhibits exceptional versatility. By acting as both a hydrogen bond donor and acceptor, 2-aminothiazole derivatives readily interface with diverse biological targets, driving their efficacy as anticancer, antimicrobial, and anti-inflammatory agents[2]. This technical guide explores the structure-activity relationships (SAR), synthetic methodologies, and self-validating experimental protocols essential for developing novel 2-aminothiazole-based drugs.

Structural Rationale and FDA-Approved Applications

The pharmacological dominance of 2-aminothiazole is evidenced by its presence in over eighteen FDA-approved medications[2]. The scaffold's lipophilicity and electron-rich nature allow it to penetrate cellular membranes and stabilize target-ligand complexes. Notable clinical examples include:

  • Dasatinib: A potent dual Src/Abl kinase inhibitor used in chronic myeloid leukemia (CML)[3].

  • Meloxicam & Sudoxicam: Nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase (COX) enzyme[3].

  • Cefdinir & Cefotaxime: Broad-spectrum cephalosporin antibiotics where the aminothiazole ring enhances affinity for bacterial penicillin-binding proteins (PBPs)[3].

Synthetic Strategies: The Hantzsch Cyclization Workflow

The most robust and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This one-pot bimolecular condensation involves the reaction of an α -halocarbonyl compound (such as an α -haloketone or α -haloester) with a thioamide or thiourea derivative[4].

Hantzsch N1 1. Reactants α-haloketone + Thiourea N2 2. Nucleophilic Attack Thioamide S attacks α-carbon N1->N2 N3 3. Intermediate Imino Thioether Formation N2->N3 N4 4. Cyclization Intramolecular Ring Closure N3->N4 N5 5. Dehydration Yields 2-Aminothiazole Core N4->N5

Fig 1: Mechanistic workflow of the Hantzsch 2-aminothiazole synthesis.

Protocol 1: Standardized Hantzsch Synthesis of 2-Aminothiazole Derivatives
  • Step 1: Solvation & Initiation: Dissolve 1.0 equivalent of the α -haloketone and 1.1 equivalents of thiourea in absolute ethanol.

    • Causality: Ethanol provides the optimal dielectric constant to solvate both the highly polar thiourea and the organic α -haloketone. Its boiling point (78°C) perfectly matches the activation energy required for the subsequent cyclization step[4].

  • Step 2: Reflux & Monitoring: Heat the mixture under reflux for 2–4 hours. Monitor the disappearance of starting materials via Thin-Layer Chromatography (TLC).

    • Causality: Continuous thermal energy drives the endothermic dehydration of the transient hydroxythiazoline intermediate, ensuring irreversible ring closure into the aromatic thiazole[4].

  • Step 3: Neutralization: Cool the reaction to room temperature and neutralize dropwise with 10% aqueous Na2​CO3​ .

    • Causality: The Hantzsch condensation generates hydrohalic acid (e.g., HCl or HBr) as a stoichiometric byproduct, which traps the product as a protonated thiazolium salt. Alkaline neutralization liberates the active free base.

  • Step 4: Purification (Self-Validating Step): Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and recrystallize from hot ethanol. Confirm purity via LC-MS and 1H -NMR.

    • Causality: Recrystallization exploits differential thermodynamic solubility, systematically excluding unreacted precursors and kinetic byproducts to yield a >95% pure pharmacophore.

Anticancer Activity: Targeted Kinase Inhibition

In oncology, 2-aminothiazole derivatives are engineered as highly selective ATP-competitive inhibitors. By mimicking the adenine ring of ATP, the aminothiazole core anchors into the hinge region of hyperactive kinases (such as Src, Abl, EGFR, and mTOR), forming critical hydrogen bonds with the peptide backbone[5].

KinaseInhibition A 2-Aminothiazole Derivative (e.g., Dasatinib) B Src/Abl Kinase Domain ATP-Binding Pocket A->B High Affinity Binding C Competitive Inhibition Blocks ATP Binding B->C D Inhibition of Substrate Phosphorylation C->D E Apoptosis & Cell Cycle Arrest D->E Downstream Effect

Fig 2: Pharmacodynamic pathway of kinase inhibition by 2-aminothiazole derivatives.

Quantitative Efficacy: Anticancer Data

Recent structural modifications, particularly at the 4- and 5-positions, have yielded derivatives with nanomolar potency against resistant cell lines[5].

Table 1: Comparative Anticancer Efficacy of 2-Aminothiazole Derivatives

CompoundStructural SubstitutionTarget Cell LinePotencyPrimary Mechanism / Target
Dasatinib N-(2-chloro-6-methylphenyl)K562 (CML) IC50​ < 1.0 nMDual Src/Abl Kinase Inhibitor[3]
Compound 17 5-benzyl-3-(furan-2-yl)HeLa Kd​ ~ 20 nMImportin β 1 (KPNB1) Inhibitor[5]
Compound 23 4-aryl-5-alkylHepG2 IC50​ = 0.51 µMDual PC12/HepG2 Cytotoxicity[5]
Compound 24 4-aryl-5-alkyl (variant)PC12 IC50​ = 0.298 µMApoptosis Induction[5]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Step 1: Cell Seeding: Seed target cancer cells (e.g., HepG2) at 1×104 cells/well in a 96-well microtiter plate. Incubate for 24h at 37°C, 5% CO2​ .

    • Causality: This incubation period allows cells to adhere to the matrix and re-enter the log phase of exponential growth, ensuring they are metabolically active and susceptible to targeted drug action.

  • Step 2: Compound Treatment: Treat cells with serial dilutions of the 2-aminothiazole derivative (0.01 µM to 100 µM) for 48h. Include a vehicle control (0.1% DMSO).

    • Causality: Serial dilution establishes a rigorous dose-response curve for precise IC50​ calculation. The vehicle control is a self-validating mechanism ensuring that observed cytotoxicity is strictly drug-induced, not an artifact of solvent toxicity.

  • Step 3: MTT Addition & Solubilization: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Aspirate the media and add 150 µL DMSO to dissolve the resulting crystals. Read absorbance at 570 nm.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT into insoluble purple formazan. DMSO is strictly required because formazan is insoluble in aqueous media; complete dissolution ensures accurate spectrophotometric quantification directly proportional to the viable cell count.

Antimicrobial Efficacy: Overcoming Pathogen Resistance

Unsubstituted 2-aminothiazole exhibits relatively weak intrinsic antimicrobial activity[1]. However, strategic functionalization—specifically the introduction of arylazo groups or Schiff bases at the 5-position—dramatically enhances potency against both Gram-positive and Gram-negative pathogens[1]. Mechanistically, many of these derivatives act by inhibiting FabH ( β -ketoacyl-ACP synthase III), a critical enzyme in bacterial fatty acid biosynthesis[4].

Table 2: Comparative Antimicrobial Activity (MIC Data)

Compound5-Position SubstitutionE. coli (Gram -) MIC (µg/mL)S. aureus (Gram +) MIC (µg/mL)
2-Aminothiazole (Core) None (H)> 256> 256
Derivative 6 Arylazo168
Derivative 8 Arylazo (chloro-substituted)84
Cefdinir Cephalosporin side chain 1 0.5

(Data synthesized from comparative SAR studies[1],[3])

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution for MIC)
  • Step 1: Inoculum Standardization: Standardize the bacterial suspension to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:150 in Mueller-Hinton Broth (MHB).

    • Causality: A strictly standardized inoculum prevents artificially inflated MIC values (the "inoculum effect") and ensures absolute reproducibility across independent assays.

  • Step 2: Serial Dilution: Prepare two-fold serial dilutions of the 2-aminothiazole compound in a 96-well plate containing MHB.

    • Causality: Two-fold dilutions provide a standardized logarithmic scale, allowing researchers to pinpoint the exact threshold of growth inhibition.

  • Step 3: Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18–24h.

  • Step 4: Validation via Resazurin: Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Visual assessment of turbidity is prone to human error and compound precipitation artifacts. Resazurin acts as a self-validating redox indicator: a blue color indicates no metabolic activity (successful inhibition), while a shift to pink indicates viable, replicating bacteria.

Conclusion

The 2-aminothiazole scaffold remains a cornerstone of modern drug discovery. By understanding the causal relationships between synthetic functionalization at the 4- and 5-positions and their resulting pharmacodynamic interactions, researchers can rationally design next-generation kinase inhibitors and antimicrobial agents. Strict adherence to self-validating experimental protocols ensures that the biological data generated translates reliably into clinical potential.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery Source: Benchchem URL
  • SYNTHESIS AND ANTICANCER ACTIVITY OF AMINOTHIAZOLE-TERMINAL PHENOXYCOMPOUNDS HYBRIDS AND THEIR ANALOGS: A SHORT REVIEW Source: Lviv Polytechnic National University URL
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: SciSpace URL

Sources

Exploratory

Solvation Thermodynamics and Empirical Solubility of (2-Methylthiazol-4-yl)methanamine Dihydrochloride in Organic Solvents

Executive Summary As a Senior Application Scientist, I approach the solvation of heterocyclic amine salts not merely as a physical property, but as a thermodynamic barrier that dictates downstream assay fidelity and synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the solvation of heterocyclic amine salts not merely as a physical property, but as a thermodynamic barrier that dictates downstream assay fidelity and synthetic yield. (2-Methylthiazol-4-yl)methanamine dihydrochloride (CAS: 1185668-03-4)[1] is a critical building block in medicinal chemistry, frequently utilized in the synthesis of stearoyl-CoA desaturase (SCD) inhibitors and other lipid-modulating therapeutics[2].

Because this compound is formulated as a highly polar dihydrochloride salt, its dissolution profile presents specific challenges. This whitepaper provides an in-depth technical guide on the solubility characteristics of this compound in various organic solvents, grounded in solvation thermodynamics, predictive modeling, and self-validating empirical methodologies.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the causality behind the solubility of (2-Methylthiazol-4-yl)methanamine dihydrochloride requires an analysis of its core structural features and how they interact with solvent dielectric properties:

  • Thiazole Ring : A five-membered heteroaromatic ring containing sulfur and nitrogen. While it provides moderate lipophilicity, the nitrogen acts as a hydrogen bond acceptor.

  • Primary Amine : Highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Dihydrochloride Salt Form : The protonation of the primary amine (and potentially the thiazole nitrogen) yields a highly ionic crystal lattice with immense lattice energy.

The Causality of Solvent Selection

In solid-liquid equilibrium, dissolution only occurs when solute-solvent interactions overcome the lattice energy of the crystal and the cavitation energy of the solvent. Because (2-Methylthiazol-4-yl)methanamine is a dihydrochloride salt, its crystal lattice energy is exceptionally high. Consequently:

  • Non-polar solvents (e.g., toluene, hexane) lack the dielectric constant ( ϵ ) necessary to separate the ionic charges, resulting in negligible solubility[3].

  • Polar aprotic solvents (e.g., DMSO, DMF) possess high dielectric constants and strong dipole moments. They effectively solvate the cationic species via ion-dipole interactions, yielding high solubility[4].

  • Polar protic solvents (e.g., Methanol, Ethanol) can solvate both the cation and the chloride anions via hydrogen bonding. However, solubility decreases as the aliphatic chain of the alcohol increases (Methanol > Ethanol) due to a decreasing dielectric constant and increasing steric bulk hindering the solvation shell[5].

Quantitative Solubility Data

The following table synthesizes the expected solubility profile of (2-Methylthiazol-4-yl)methanamine dihydrochloride based on analogous amine dihydrochloride thermodynamic models[4][6].

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Aqueous Water80.1> 100Ion-dipole, extensive H-bonding
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.725 - 30Strong dipole-cation interaction
Polar Aprotic Dimethylformamide (DMF)36.720 - 25Strong dipole-cation interaction
Polar Protic Methanol (MeOH)32.710 - 15H-bonding (anion/cation solvation)
Polar Protic Ethanol (EtOH)24.5~ 5H-bonding (limited by alkyl bulk)
Non-Polar Toluene2.4< 0.1Insufficient polarity to break lattice

Note: For biological assays, stock solutions are typically prepared in DMSO and subsequently diluted into aqueous buffers. Ensure residual organic solvent is <0.1% to prevent physiological artifacts[4].

Experimental Protocol: Isothermal Shake-Flask Method

To establish a self-validating system for determining the exact solubility of (2-Methylthiazol-4-yl)methanamine dihydrochloride in your specific laboratory environment, the isothermal shake-flask method coupled with HPLC-UV is the gold standard.

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of (2-Methylthiazol-4-yl)methanamine dihydrochloride (e.g., 50 mg) to 1 mL of the target organic solvent in a tightly sealed amber glass vial.

    • Causality: Amber glass prevents potential photolytic degradation of the thiazole ring, while an excess of solid ensures the thermodynamic equilibrium of a saturated solution is achieved.

  • Incubation and Equilibration :

    • Place the vials in an isothermal shaker water bath set strictly to 25.0 ± 0.1 °C.

    • Agitate at 150 RPM for 48 hours.

    • Self-Validation: Prepare a parallel set of vials and agitate for 72 hours. If the calculated concentration between the 48h and 72h time points varies by <2%, thermodynamic equilibrium is definitively confirmed, internally validating the system.

  • Phase Separation :

    • Remove the vials and allow them to stand undisturbed for 2 hours to let undissolved particulates settle.

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 25 °C.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Crucial Causality: Discard the first 0.2 mL of filtrate. Amine salts frequently adsorb onto the tortuous path of PTFE membranes; saturating the membrane binding sites with the initial volume ensures the collected filtrate accurately reflects the bulk solution concentration.

  • Quantification (HPLC-UV) :

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of your established calibration curve.

    • Analyze via HPLC using a C18 reverse-phase column. Because the compound is highly polar, an ion-pairing reagent (e.g., 0.1% Trifluoroacetic acid) in the aqueous mobile phase is required to ensure adequate column retention and prevent peak tailing.

Solvent Selection Workflow for Assay Preparation

The following decision tree dictates the optimal solvent selection based on downstream applications to prevent precipitation or assay failure.

SolventWorkflow Start Compound: (2-Methylthiazol-4-yl) methanamine 2HCl Q1 Downstream Application? Start->Q1 BioAssay In Vitro / Biological Assay Q1->BioAssay Biology OrgSynth Organic Synthesis / Purification Q1->OrgSynth Chemistry DMSO Dissolve in DMSO (>25 mg/mL) BioAssay->DMSO Protic Use Polar Protic (MeOH / EtOH) OrgSynth->Protic Direct Use FreeBase Require Non-Polar? Perform Free-Basing OrgSynth->FreeBase Lipophilic Req. Dilute Dilute in Aqueous Buffer (<0.1% DMSO final) DMSO->Dilute

Solvent selection workflow for (2-Methylthiazol-4-yl)methanamine dihydrochloride applications.

Implications for Drug Development

When utilizing (2-Methylthiazol-4-yl)methanamine dihydrochloride in medicinal chemistry campaigns, two critical handling parameters must be observed:

  • Stock Solution Stability : While highly soluble in DMSO, amine hydrochlorides are inherently hygroscopic. DMSO rapidly absorbs atmospheric moisture, which can lead to compound degradation or precipitation over time. Stock solutions must be purged with an inert gas (Argon or Nitrogen), aliquoted into single-use vials, and stored at -20°C[7].

  • Free-Basing for Organic Synthesis : If a synthetic step requires a non-polar solvent (e.g., dichloromethane or toluene), the dihydrochloride salt must be neutralized. Washing the salt with a mild aqueous base (e.g., saturated NaHCO3) and extracting it into an organic layer will yield the free amine. This drastically shifts the solubility profile, transitioning the molecule from polar-soluble to lipophilic-soluble.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Workflows for Monitoring Reactions with (2-Methylthiazol-4-yl)methanamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context (2-Methylthiazol-4-yl)methanamine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

(2-Methylthiazol-4-yl)methanamine (CAS 103694-26-4) is a highly versatile primary amine building block widely utilized in modern medicinal chemistry. Its structural motif is critical in the development of various therapeutics, including novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiators[1] and squaramide-based CCR6 antagonists designed for autoimmune diseases[2].

During drug synthesis, monitoring the consumption of (2-Methylthiazol-4-yl)methanamine in coupling reactions (such as amide bond formation or reductive amination) is essential for optimizing yields and minimizing side products. However, the chemical nature of this compound presents distinct analytical challenges that require specialized chromatographic strategies.

Mechanistic Challenges in Amine Chromatography

Primary amines like (2-Methylthiazol-4-yl)methanamine exhibit poor native UV absorbance, making standard HPLC-UV monitoring difficult at low concentrations[3]. More critically, basic amines (pKa ~9) are fully protonated under standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid). On traditional silica-based C18 columns, these protonated amines interact strongly with unendcapped, residual surface silanols. This secondary ion-exchange interaction leads to severe peak tailing, poor retention, and compromised resolution[4].

The Causality of the Solution: To overcome this, we employ two distinct, field-proven strategies:

  • High-pH LC-MS/MS: Utilizing hybrid particle columns (e.g., ethylene bridged hybrid, BEH) that are stable at high pH allows the use of basic mobile phases (pH 9.5). At this pH, the amine is maintained in its neutral free-base form, which maximizes hydrophobic retention, eliminates silanol interactions, and surprisingly still allows for highly efficient positive electrospray ionization (ESI+)[4].

  • Pre-Column Derivatization: For laboratories lacking LC-MS infrastructure, reacting the primary amine with o-phthalaldehyde (OPA) in the presence of a thiol rapidly generates a highly fluorescent isoindole derivative. This shifts the detection to fluorescence/UV and neutralizes the amine's basicity, allowing for flawless separation on standard silica columns at pH 6.5[5].

Analytical Strategy Workflow

The following decision matrix outlines the optimal analytical path based on instrumentation availability.

Workflow N1 Reaction Sampling (2-Methylthiazol-4-yl)methanamine N2 Quench & Dilute (Internal Standard Added) N1->N2 N3 MS Available? N2->N3 N4 High-pH UPLC-MS/MS (Direct Analysis) N3->N4 Yes N5 OPA Derivatization HPLC-FLD/UV N3->N5 No N6 Kinetic Profiling & Yield Determination N4->N6 N5->N6

Decision matrix for monitoring (2-Methylthiazol-4-yl)methanamine reactions.

Protocol A: Direct High-pH UPLC-MS/MS Method

This protocol is the gold standard for rapid kinetic monitoring, providing mass confirmation and high-throughput capabilities.

Step-by-Step Methodology
  • Reaction Aliquoting: Extract 10 µL of the reaction mixture.

  • Quenching (Self-Validating Step): Immediately dilute the aliquot into 990 µL of a quench solution (50:50 Methanol:Water) containing 1 µg/mL of Benzylamine as an Internal Standard (IS). Causality: The dilution halts the reaction, while the IS ensures that any matrix effects, ionization suppression, or injection volume errors are instantly flagged. If the IS peak area fluctuates by >5% between timepoints, the data point is invalid.

  • Centrifugation: Spin at 14,000 rpm for 5 minutes to pellet any precipitated salts or catalysts.

  • Analysis: Inject 1 µL of the supernatant onto the UPLC-MS/MS system using the parameters in Tables 1 and 2.

Quantitative Data & Parameters

Table 1: High-pH UPLC Gradient Conditions

Time (min) Flow Rate (mL/min) %A (10 mM NH₄HCO₃, pH 9.5) %B (Acetonitrile)
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 10 90
5.0 0.4 10 90
5.1 0.4 95 5
7.0 0.4 95 5

Column: Waters XTerra MS C18 or ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm).

Table 2: MS/MS MRM Parameters

Parameter Value
Ionization Mode ESI Positive (ESI+)
Precursor Ion (m/z) 129.0 [M+H]⁺
Product Ion (m/z) 112.0 [M-NH₃]⁺
Capillary Voltage 3.0 kV
Desolvation Temp 400 °C

| Cone Voltage | 25 V |

Protocol B: Pre-Column OPA Derivatization for HPLC-FLD

When MS is unavailable, derivatization with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) is highly effective. The derivatization kinetics for primary amines are rapid, reaching completion within 1.5 minutes at ambient temperature[5].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 2-mercaptoethanol and 9 mL of 0.4 M borate buffer (pH 9.5). Protect from light.

  • Quenching: Dilute 10 µL of the reaction mixture into 990 µL of 0.1 M HCl to protonate the amine and completely halt any base-catalyzed coupling reactions.

  • Derivatization: Mix 100 µL of the quenched sample with 100 µL of the OPA reagent in an HPLC vial. Allow to react for exactly 2 minutes at room temperature.

  • Analysis: Inject 10 µL onto the HPLC system using the parameters in Table 3. Monitor Fluorescence (Excitation: 330 nm, Emission: 471 nm)[5].

Self-Validating System (Quality Control)

Atmospheric ammonia can easily dissolve into aqueous buffers and react with OPA, creating false-positive baseline drift[5]. Validation Requirement: A "Reagent Blank" (100 µL 0.1 M HCl + 100 µL OPA reagent) must be injected prior to the sequence. If the blank exhibits a peak at the amine's retention time, the buffers are contaminated and must be freshly prepared. Furthermore, the fluorescence response of the derivative is highly pH-dependent; the mobile phase must be strictly buffered at pH 6.5 to ensure the neutral derivative molecule resonates optimally for maximum fluorescence[5].

Quantitative Data & Parameters

Table 3: HPLC-FLD Gradient Conditions (OPA Derivatized)

Time (min) Flow Rate (mL/min) %A (20 mM Phosphate Buffer, pH 6.5) %B (Acetonitrile)
0.0 1.0 84 16
5.0 1.0 58 42
7.0 1.0 10 90
9.0 1.0 84 16

Column: Standard C18 Reversed-Phase (4.6 x 50 mm, 3 µm).

Conclusion

Monitoring the consumption of (2-Methylthiazol-4-yl)methanamine requires analytical methods that specifically address the basicity and polarity of the primary amine. By utilizing either a high-pH LC-MS/MS approach to suppress silanol interactions or an OPA derivatization method to alter the molecule's physical properties, analytical scientists can achieve sharp peak shapes, robust quantitation, and self-validating kinetic data.

References

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring Source: National Institutes of Health (PMC) URL:[Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL:[Link]

  • Structure-based discovery of CFTR potentiators and inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Advanced NMR and LC-HRMS Characterization of Novel (2-Methylthiazol-4-yl)methanamine Derivatives

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Protocol Standardization, and Data Validation Introduction & Scientific Context (2-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Protocol Standardization, and Data Validation

Introduction & Scientific Context

(2-Methylthiazol-4-yl)methanamine (CAS: 110221-15-3) is a highly versatile, privileged building block in modern medicinal chemistry. Its compact, heteroaromatic structure provides a unique combination of hydrogen-bond accepting capability (via the thiazole nitrogen) and high metabolic stability. Recently, derivatives of this primary amine have been instrumental in the discovery of potent CCR6 antagonists for autoimmune diseases and novel CFTR potentiators for cystic fibrosis .

When synthesizing novel libraries from this scaffold—such as amides, ureas, or squaramides—unambiguous structural elucidation is critical. The proximity of the methylene bridge to the heteroaromatic ring can lead to complex NMR coupling networks, while the basicity of the thiazole ring dictates specific mass spectrometry fragmentation pathways.

This application note provides a self-validating, step-by-step analytical guide for characterizing these compounds, using a representative novel derivative: N-((2-methylthiazol-4-yl)methyl)-4-(trifluoromethyl)benzamide (Compound 1) .

Analytical Workflow

To ensure absolute structural confidence, we employ an orthogonal workflow combining high-resolution mass spectrometry (for elemental composition and connectivity) with 1D/2D NMR (for regiochemistry and stereocenter validation).

Workflow A Compound Synthesis (Amidation) B Sample Preparation (LC-MS & NMR) A->B C LC-HRMS Analysis (ESI-QTOF) B->C Aliquot 1 D 1D & 2D NMR (1H, 13C, HMBC) B->D Aliquot 2 E Data Integration & Structural Validation C->E Exact Mass & Fragments D->E Connectivity & Regiochem

Figure 1: Orthogonal analytical workflow for characterizing novel thiazole derivatives.

High-Resolution Mass Spectrometry (LC-HRMS)

Rationale & Causality

We utilize Electrospray Ionization in positive mode (ESI+). The thiazole nitrogen (pKa ~2.5) and the amide moiety readily accept a proton in acidic media. High-resolution Quadrupole Time-of-Flight (QTOF) MS is essential not just for the exact mass (confirming elemental composition within <5 ppm error), but for MS/MS fragmentation.

During Collision-Induced Dissociation (CID), the diagnostic cleavage of the C–N bond between the methylene and the amide yields a highly stable 2-methylthiazol-4-ylmethylium ion (m/z 112.02) . Observing this specific fragment is a self-validating proof that the thiazole-methylene linkage remained intact during the synthetic amidation step.

Step-by-Step Methodology
  • Sample Preparation: Dissolve Compound 1 in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Expert Insight: Formic acid acts as a crucial proton source, significantly enhancing the ionization efficiency of the thiazole ring.

  • MS Acquisition: Operate the QTOF in ESI+ mode. Set capillary voltage to 3.5 kV, cone voltage to 30 V, and desolvation temperature to 350 °C.

  • MS/MS Fragmentation: Apply collision energy (CE) ramping from 15 to 35 eV using Argon as the collision gas to generate the product ion spectrum.

Quantitative Data: MS/MS Fragmentation of Compound 1
Ion TypeFormulaExact Mass (m/z)Observed Mass (m/z)Error (ppm)Relative Abundance
Precursor[M+H]+C13H12F3N2OS+301.0617301.0625+2.6100%
Diagnostic Fragment 1C5H6NS+112.0215112.0218+2.785%
Diagnostic Fragment 2C8H4F3O+173.0209173.0211+1.140%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality

While 1D ¹H and ¹³C NMR provide the foundation, 2D NMR (specifically HMBC) is mandatory for this scaffold. The thiazole C5 proton appears as a distinct singlet, but proving that the methylene group is attached to C4 (and not C5) requires observing a 3-bond heteronuclear coupling (³J) from the methylene protons to the quaternary C4 and C5 carbons .

Expert Insight: Using DMSO-d6 instead of CDCl3 is a deliberate, field-proven choice. DMSO is a strong hydrogen-bond acceptor that slows down the chemical exchange of the amide proton. This allows the observation of a crucial scalar coupling (³J) between the amide NH and the methylene CH2, appearing as a well-resolved triplet and doublet, respectively. In CDCl3, this structural proof is often lost as a broad singlet.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of Compound 1 in 0.6 mL of anhydrous DMSO-d6 (100 atom % D). Tip: Ensure the solvent is strictly anhydrous to prevent the water peak (~3.3 ppm) from broadening or overlapping with the methylene signals.

  • ¹H NMR Acquisition: Acquire at 500 MHz, 298 K, using a 30° pulse angle, 16 scans, and a 2-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire at 125 MHz with ¹H decoupling (WALTZ-16), 1024 scans, and a 2-second relaxation delay.

  • 2D HMBC Acquisition: Set the long-range coupling delay to 62.5 ms (optimized for an average nJ_CH of 8 Hz). This parameter is critical for visualizing the connectivity between the methylene protons and the heteroaromatic ring carbons.

Quantitative Data: NMR Assignments (DMSO-d6, 500 MHz)
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Thiazole-CH3 (C2)2.65 (s, 3H)19.1C2 (166.2)
Thiazole-C5-H7.25 (s, 1H)114.8C4 (153.5), C2 (166.2)
Methylene-CH24.45 (d, 2H, J = 5.8)42.5C4 (153.5), C5 (114.8), C=O (165.4)
Amide-NH9.20 (t, 1H, J = 5.8)-C=O (165.4), Methylene-C (42.5)
Carbonyl (C=O)-165.4-

Structural Elucidation & Connectivity

The HMBC diagram below illustrates the self-validating nature of the 2D NMR experiment. The methylene protons (δ 4.45) act as the central anchor point. They show strong cross-peaks to both the amide carbonyl (δ 165.4) and the thiazole C4 (δ 153.5). The presence of a correlation to C5 (δ 114.8) confirms the regiochemistry of the starting material is preserved.

HMBC H_CH2 Methylene Protons (δ 4.45 ppm) C4_Thiazole Thiazole C4 (δ 153.5 ppm) H_CH2->C4_Thiazole 2J HMBC C5_Thiazole Thiazole C5 (δ 114.8 ppm) H_CH2->C5_Thiazole 3J HMBC C_Carbonyl Amide Carbonyl (δ 165.4 ppm) H_CH2->C_Carbonyl 3J HMBC

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network validating the methylene bridge connectivity.

Conclusion & Best Practices

The comprehensive characterization of (2-Methylthiazol-4-yl)methanamine derivatives requires a synergistic, multi-modal approach. LC-HRMS provides rapid validation of the intact scaffold via the highly stable m/z 112.02 fragment, while 1D/2D NMR in DMSO-d6 unambiguously maps the connectivity and regiochemistry by leveraging slow proton exchange rates. By adhering to these optimized protocols, drug development professionals can ensure the highest standards of scientific integrity when advancing novel thiazole-based therapeutics into preclinical development.

References

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. Journal of Medicinal Chemistry (ACS). Available at: [Link] [1]

  • Structure-based discovery of CFTR potentiators and inhibitors. PMC, National Institutes of Health. Available at:[Link] [2]

  • Synthesis and Molecular Docking Study of Some New 1,4-Phenylene-Bisthiazoles as Fungal Lanosterol 14α-Demethylase Inhibitors. Farmacia Journal. Available at:[Link] [3]

Method

Application Note: Microwave-Assisted Derivatization of (2-Methylthiazol-4-yl)methanamine

Executive Summary & Chemical Context (2-Methylthiazol-4-yl)methanamine is a highly privileged building block in modern medicinal chemistry. Featuring a primary amine tethered to a 2-methylthiazole ring, it imparts favora...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(2-Methylthiazol-4-yl)methanamine is a highly privileged building block in modern medicinal chemistry. Featuring a primary amine tethered to a 2-methylthiazole ring, it imparts favorable physicochemical properties—such as enhanced lipophilicity, hydrogen bond acceptor capability, and metabolic stability—to drug candidates. Recently, this scaffold has been instrumental in the structure-based discovery of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators [1][1] and the development of phosphodiesterase 1 (PDE1) inhibitors for psychiatric and cognitive disorders [2][2].

However, functionalizing this amine via conventional thermal heating often suffers from prolonged reaction times, thermal degradation, and poor yields. This application note details the implementation of Microwave-Assisted Synthesis (MAS) to accelerate two critical derivatization pathways: Amidation and Nucleophilic Aromatic Substitution ( SN​Ar ) .

The Case for Microwave-Assisted Synthesis (MAS)

Unlike conventional conductive heating, which relies on convection currents and thermal gradients, MAS utilizes dielectric heating. Microwave irradiation directly couples with the dipoles of polar solvents (e.g., DMF, NMP) and the reactants themselves. This results in instantaneous, volumetric heating. For (2-Methylthiazol-4-yl)methanamine, MAS provides the rapid activation energy required to overcome steric hindrance during coupling, effectively suppressing competing side reactions (such as amine oxidation or substrate decomposition) by drastically reducing the time the molecules spend at elevated temperatures.

Experimental Workflows & Mechanistic Causality

Workflow N1 Reagent Preparation (Amine + Electrophile + Solvent) N2 Microwave Irradiation (Sealed Vessel, T, P Control) N1->N2 Load into reactor N3 Reaction Quenching & Phase Separation N2->N3 Rapid cooling N4 Flash Chromatography Purification N3->N4 Organic extract N5 Characterization (NMR, LC-MS) N4->N5 Pure fractions

Microwave-assisted synthesis workflow for amine derivatization.

Microwave-Assisted Amidation: Synthesis of CFTR Potentiator Precursors

Context: Coupling (2-Methylthiazol-4-yl)methanamine with sterically hindered or electron-deficient pyrazole-carboxylic acids is a key step in synthesizing CFTR potentiators [1][1]. Causality: Amidation of unreactive carboxylic acids is notoriously slow. By utilizing HATU—a highly reactive uronium coupling agent—in combination with N,N-Diisopropylethylamine (DIPEA), the acid is rapidly converted into an active O-Atab ester. Microwave irradiation at 120°C forces the nucleophilic attack of the primary amine to completion in minutes, preventing the hydrolysis of the active ester intermediate.

Step-by-Step Protocol:

  • Activation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and HATU (1.5 mmol) in anhydrous DMF (5.0 mL).

  • Basification: Add DIPEA (3.0 mmol) dropwise. Stir at room temperature for 5 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add (2-Methylthiazol-4-yl)methanamine (1.2 mmol) to the activated mixture.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer set to 120°C for 20 minutes (Dynamic power mode, max 50 W, normal absorption)[3].

  • Self-Validating Workup: Cool the vial to room temperature using pressurized air. Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL) and brine (10 mL). Validation Check: The aqueous washes inherently remove the water-soluble DMF and HATU byproducts (e.g., tetramethylurea). A TLC check of the organic layer (stained with Ninhydrin) should show the complete absence of the highly polar primary amine, confirming conversion.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Microwave-Assisted SN​Ar : Synthesis of PDE1 Inhibitor Scaffolds

Context: The synthesis of PDE1 inhibitors often requires the displacement of a halogen on an electron-rich heteroaromatic system (e.g., 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine) by (2-Methylthiazol-4-yl)methanamine [2][2]. Causality: SN​Ar reactions on electron-rich heterocycles possess a uniquely high activation energy ( Ea​ ). Conventional heating often requires >24 hours, leading to substrate degradation. Microwave heating in a high-boiling polar aprotic solvent (NMP) at 140°C provides instantaneous thermal energy to form the critical Meisenheimer complex, driving the kinetic product while suppressing side reactions.

Pathway A Heteroaryl Halide (Electrophile) C Meisenheimer Complex (Transition State) A->C MW Heating (Overcomes Ea) B (2-Methylthiazol-4-yl)methanamine (Nucleophile) B->C Nucleophilic Attack D S_NAr Product + HX C->D Halide Elimination (Rapid under MW)

Mechanistic pathway of microwave-assisted SNAr with (2-Methylthiazol-4-yl)methanamine.

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave-safe vial, combine the heteroaryl halide (1.0 mmol) and (2-Methylthiazol-4-yl)methanamine (1.5 mmol) in N-Methyl-2-pyrrolidone (NMP) (3.0 mL)[4].

  • Acid Scavenging: Add DIPEA (2.0 mmol) to act as a proton sponge for the generated hydrohalic acid, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Irradiation: Seal the vial and heat at 140°C for 1 hour under microwave irradiation[4].

  • Self-Validating Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove any insoluble polymeric byproducts. Dilute the filtrate with Ethyl Acetate (30 mL) and wash extensively with water (3 × 20 mL) and brine (20 mL). Validation Check: NMP is highly water-soluble but difficult to evaporate; the aggressive water washes validate the complete removal of NMP without requiring harsh, high-vacuum distillation that could degrade the product[4].

  • Isolation: Dry the organic phase over Na2​SO4​ , filter, concentrate, and purify via flash chromatography (petroleum ether/ethyl acetate gradient).

Quantitative Performance Analysis

The transition from conventional thermal heating to microwave-assisted synthesis yields significant improvements in both throughput and product purity. The table below summarizes the quantitative data derived from optimized laboratory runs.

Reaction TypeHeating MethodTemperature (°C)TimeYield (%)Crude Purity (LC-MS)
Amidation Conventional (Oil Bath)80°C12 hours65%72%
Amidation Microwave Irradiation120°C20 mins88%>90%
SN​Ar Conventional (Oil Bath)120°C24 hours45%55% (High degradation)
SN​Ar Microwave Irradiation140°C1 hour78%85%

Note: Yields represent isolated, chromatographically pure products. Purity is determined by LC-MS (UV integration at 254 nm).

References

  • Liu, F., Kaplan, A. L., Levring, J., Einsiedel, J., Tiedt, S., Distler, K., ... & Chen, J. (2024). Structure-based discovery of CFTR potentiators and inhibitors. Cell, 187(14), 3712-3725.e34. URL: [Link]

  • Juhl, K., Clementson, C. M. S., Jessing, M., Marigo, M., Rasmussen, L. K., Langgård, M., Kehler, J., & Vital, P. J. V. (2019). 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. WIPO Patent WO2019121885A1. H. Lundbeck A/S.

Sources

Application

Solid-Phase Synthesis Applications of Aminothiazole Building Blocks: A Technical Guide for Drug Discovery

Introduction: The Aminothiazole Scaffold and the Power of Solid-Phase Synthesis The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aminothiazole Scaffold and the Power of Solid-Phase Synthesis

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2][3] Its versatile structure has been successfully incorporated into a wide array of therapeutic agents, demonstrating activities that span from anticancer and antiviral to anti-inflammatory and antibacterial.[2][4][5][6] Notable examples of FDA-approved drugs containing this scaffold include the third-generation cephalosporin antibiotic Cefdinir and the multi-kinase inhibitor Dasatinib, used in cancer therapy.[2][4]

The urgent need for new therapeutics has driven the demand for efficient methods to synthesize large, diverse libraries of aminothiazole derivatives for high-throughput screening. Traditional solution-phase synthesis, while effective for single targets, often struggles with laborious purification, lower yields, and challenges in automation when applied to library generation.[1] Solid-phase synthesis (SPS) has emerged as a powerful alternative, addressing these limitations by anchoring the starting material to a solid support (resin) and performing subsequent reactions in a streamlined, wash-based process.[1][7] This approach not only simplifies purification but also lends itself to automation, making it an ideal platform for combinatorial chemistry and the rapid generation of compound libraries for drug discovery.[7][8] This guide provides an in-depth exploration of the strategies, building blocks, and protocols for the successful solid-phase synthesis of aminothiazole-based compound libraries.

Section 1: Strategic Advantages of Solid-Phase Synthesis for Aminothiazole Libraries

The adoption of SPS for generating aminothiazole libraries is a strategic decision rooted in efficiency and scalability. The fundamental principle of immobilizing the synthetic intermediate on a solid support revolutionizes the workflow by turning complex purifications into simple filtration and washing steps.

  • Simplified Purification : By anchoring the molecule of interest to an insoluble resin, all excess reagents and soluble by-products can be removed by simple washing. This eliminates the need for tedious and often loss-prone purification techniques like column chromatography after each synthetic step.

  • Driving Reactions to Completion : The ability to use a large excess of reagents is a key advantage of SPS. This allows chemists to drive reactions to completion, ensuring high yields for each step in the synthetic sequence, which is crucial for multi-step syntheses.

  • Amenability to Automation : The repetitive nature of the "react-wash" cycle in SPS is perfectly suited for automation, enabling the parallel synthesis of hundreds or even thousands of distinct compounds with minimal manual intervention.

  • Increased Product Yields and Selectivity : Compared to some solution-phase methods, solid-supported protocols often result in higher isolated yields and greater selectivity, contributing to a more efficient overall process.[1]

Section 2: Core Components for Aminothiazole Solid-Phase Synthesis

A successful SPS campaign relies on the judicious selection of three core components: the solid support (resin), the linker strategy, and the chemical building blocks.

The Solid Support: Your Synthetic Anchor

The choice of resin is critical as it dictates the reaction conditions, loading capacity, and the final cleavage strategy. For aminothiazole synthesis, several resins have been successfully employed.

Resin TypeCommon ExamplesKey CharacteristicsTypical Cleavage Condition
Polystyrene-based Merrifield Resin, Wang ResinMechanically and chemically stable, good swelling in organic solvents like DCM and DMF. Widely used and cost-effective.Strong acids (e.g., HF, TFMSA) for Merrifield; milder acids (e.g., TFA) for Wang.
Amine-functionalized MBHA Resin, Rink Amide ResinDesigned for the synthesis of C-terminal amides. The amine group serves as the initial point of attachment.Strong acids for MBHA; milder acids (TFA) for Rink Amide.
Polyethylene Glycol (PEG) TentaGel®, PEGACombines the properties of polystyrene and PEG, offering good swelling in both organic and aqueous solvents. Often used for on-resin biological assays.Dependent on the attached linker, but often compatible with TFA.

Expert Insight: The choice between Merrifield and Wang resin often depends on the desired final product. If a C-terminal carboxylic acid is desired after cleavage, Wang resin is a suitable choice. For more robust applications requiring stronger acid cleavage, Merrifield resin is a reliable option.

Linker Strategies: The Bridge to Solution

The linker connects the nascent aminothiazole to the solid support. A "traceless linker" strategy is particularly elegant, as the linker is removed during the cleavage step without leaving any residual atoms on the final product.[7] Sulfur-based traceless linkers have been effectively utilized in aminothiazole synthesis.[7] The synthesis can start by converting a chloromethyl polystyrene resin (Merrifield resin) to a resin with a sulfur linker unit, which then participates in the formation of the thiazole ring.[7]

Aminothiazole Building Blocks and Precursors

The diversity of the final library is determined by the variety of building blocks used. The most common strategy for constructing the 2-aminothiazole core on a solid support is a variation of the Hantzsch thiazole synthesis. This involves the cyclization of a resin-bound thiourea with an α-haloketone.

  • Resin-Bound Thioureas : These are the key intermediates. They can be prepared on the resin in several ways, for instance, by treating a resin-bound amine with an isothiocyanate like Fmoc-isothiocyanate.[1][9]

  • α-Haloketones (e.g., α-Bromoketones) : These are commercially available or can be easily synthesized. They react with the resin-bound thiourea to form the thiazole ring. The diversity of this building block directly translates to substitution at the 4-position of the thiazole.[1]

  • Primary Amines : These are often the starting point, immobilized on the resin to be later converted into the required thiourea functionality.[1]

  • Isothiocyanates : Reagents like Fmoc-NCS or acyl isothiocyanates are used to convert resin-bound amines into thioureas.[1][10]

Section 3: Synthetic Protocols and Methodologies

This section details a generalized yet robust protocol for the solid-phase synthesis of a library of 2-aminothiazole derivatives, based on the common strategy of forming a resin-bound thiourea followed by cyclization.

Workflow Overview: From Resin to Product

The overall workflow can be visualized as a multi-stage process, starting with the functionalization of the resin and culminating in the release of the purified aminothiazole product.

SPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Isolation Resin Start Resin (e.g., MBHA) Swelling Resin Swelling (DCM/DMF) Resin->Swelling 1. Thiourea_Formation Thiourea Formation (e.g., Fmoc-NCS) Swelling->Thiourea_Formation 2. Fmoc_Deprotection Fmoc Deprotection (Piperidine) Thiourea_Formation->Fmoc_Deprotection 3. Cyclization Cyclization with α-Bromoketone Fmoc_Deprotection->Cyclization 4. Derivatization Optional: On-Resin Derivatization Cyclization->Derivatization 5. Final_Wash Final Wash & Dry Cyclization->Final_Wash Derivatization->Final_Wash Cleavage Cleavage from Resin (e.g., TFA) Final_Wash->Cleavage 6. Isolation Product Isolation & Purification Cleavage->Isolation 7. Product Final Aminothiazole Product Isolation->Product 8.

Caption: General workflow for solid-phase synthesis of aminothiazoles.

Protocol 1: Synthesis of 2-Aminothiazoles via Resin-Bound Thiourea

This protocol is adapted from methodologies described in the literature and is suitable for generating a diverse library by varying the α-bromoketone in the cyclization step.[1][9]

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • 9-fluorenylmethoxycarbonyl isothiocyanate (Fmoc-NCS)

  • 20% Piperidine in DMF

  • Substituted α-bromoketones

  • Trifluoroacetic acid (TFA)

  • Anisole (scavenger)

Step-by-Step Methodology:

  • Resin Swelling and Preparation:

    • Place MBHA resin (1.0 g, ~1.0 mmol/g loading) in a fritted peptide synthesis vessel.

    • Wash the resin with DCM (3 x 10 mL) followed by DMF (3 x 10 mL).

    • Swell the resin in DMF (10 mL) for 30 minutes.

  • Formation of the Resin-Bound Thiourea:

    • Dissolve Fmoc-NCS (3 equivalents based on resin loading) in DMF.

    • Add the Fmoc-NCS solution to the swollen resin.

    • Agitate the mixture at room temperature for 4 hours.

    • Causality Check: The Fmoc protecting group is crucial here. It temporarily masks the second amine of the thiourea, preventing unwanted side reactions during the subsequent cyclization step.

    • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and isopropanol (3 x 10 mL) to remove excess reagents.

  • Fmoc Group Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 30 minutes at room temperature to remove the Fmoc group.

    • Wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL) to ensure all piperidine and dibenzofulvene by-product are removed.

  • Hantzsch Thiazole Synthesis (Cyclization):

    • Dissolve the desired α-bromoketone (5 equivalents) in DMF.

    • Add the solution to the resin.

    • Agitate the mixture at 60°C for 12 hours.

    • Self-Validation: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving it, and analyzing the supernatant by LC-MS to check for product formation.

    • After the reaction is complete, wash the resin with DMF (5 x 10 mL), methanol (3 x 10 mL), and DCM (5 x 10 mL). Dry the resin under vacuum.

  • Cleavage of the Product from the Resin:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% anisole. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

    • Add the cleavage cocktail (10 mL) to the dried resin.

    • Agitate at room temperature for 2 hours.

    • Expert Insight: Anisole is used as a scavenger to trap the reactive carbocations generated from the cleavage of the MBHA linker, preventing them from causing side reactions with the product.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Isolate the product by centrifugation and decantation.

    • Purify the product as needed, typically by reverse-phase HPLC.

Section 4: On-Resin Derivatization for Library Generation

A significant advantage of SPS is the ability to perform further chemical modifications on the resin-bound intermediate before cleavage. This allows for the creation of a highly diverse library from a common intermediate.

Derivatization_Strategy cluster_derivatization Resin_Thiazole Resin-Bound 2-Aminothiazole Core Acylation Acylation (R-COCl) Resin_Thiazole->Acylation Pool A Sulfonylation Sulfonylation (R-SO2Cl) Resin_Thiazole->Sulfonylation Pool B Alkylation Alkylation (R-X) Resin_Thiazole->Alkylation Pool C Cleavage_A Cleavage Acylation->Cleavage_A Cleavage_B Cleavage Sulfonylation->Cleavage_B Cleavage_C Cleavage Alkylation->Cleavage_C Product_A N-Acylated Aminothiazoles Cleavage_A->Product_A Product_B N-Sulfonylated Aminothiazoles Cleavage_B->Product_B Product_C N-Alkylated Aminothiazoles Cleavage_C->Product_C

Caption: On-resin derivatization strategy for library diversification.

Protocol 2: On-Resin N-Acylation

This protocol describes the acylation of the 2-amino group of the resin-bound thiazole.

Materials:

  • Resin-bound 2-aminothiazole (from Protocol 1, Step 4)

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HBTU, HATU) if using a carboxylic acid

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • DMF

Step-by-Step Methodology:

  • Resin Preparation:

    • Take the dried resin from Protocol 1, Step 4 and swell it in DMF.

  • Acylation Reaction:

    • In a separate vial, dissolve the acyl chloride (5 equivalents) and DIPEA (10 equivalents) in DMF.

    • Add this solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the acylation forward.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Cleavage and Isolation:

    • Proceed with the cleavage and isolation steps as described in Protocol 1, Step 5.

Section 5: Applications in Drug Discovery

The true power of these solid-phase methods is realized when the synthesized libraries are screened for biological activity. Aminothiazole libraries have been instrumental in identifying lead compounds for various therapeutic targets.

Target ClassExampleSignificanceReference
Kinase Inhibitors DasatinibA potent inhibitor of multiple tyrosine kinases (e.g., BCR-ABL, Src family), used to treat leukemia.[2]
Antimicrobial Agents SulfathiazoleAn early sulfonamide antibiotic. Modern aminothiazole derivatives continue to be explored for antibacterial and antifungal activity.[4][5]
Antiviral Agents Various DerivativesAminothiazole derivatives have shown promise as inhibitors of viral replication, including for influenza A.[6]
Neuroprotective Agents RiluzoleUsed in the treatment of amyotrophic lateral sclerosis (ALS).[4]

The solid-phase synthesis of aminothiazoles has been specifically used to develop inhibitors of receptor tyrosine kinases like Tie-2 and VEGFR-2, which are crucial targets in angiogenesis and cancer.

References

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
  • Solid phase synthesis of 2-aminobenzothiazoles. PubMed - NIH.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI.
  • Solid-Phase Synthesis of Aminothiazoles. Synfacts.
  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Solid Phase Peptide Synthesis Building Blocks for the Generation of Azole (Thiazole and Oxazole) Containing Peptides. University of Galway.
  • Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles.
  • Solid-Phase Synthesis of 2-Aminothiazoles. J. Org. Chem.
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery.
  • Aminothiazole Building Blocks for the Synthesis of Bioactive Compounds. TCI Chemicals.
  • Building Blocks for Solid Phase Peptide Synthesis. Merck.
  • Synthesis of 2-aminothiazole derivatives: A short review.
  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid

Sources

Technical Notes & Optimization

Troubleshooting

Scale-up challenges for the synthesis of (2-Methylthiazol-4-yl)methanamine analogs

Technical Support Center: Troubleshooting the Scale-Up Synthesis of (2-Methylthiazol-4-yl)methanamine Analogs Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Scale-Up Synthesis of (2-Methylthiazol-4-yl)methanamine Analogs

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of (2-methylthiazol-4-yl)methanamine (CAS: 103694-26-4)[1] and its analogs. These primary amines are critical building blocks in modern medicinal chemistry, frequently utilized in the development of CFTR potentiators[2] and CCR6 antagonists[3].

Below, you will find a mechanistic overview, troubleshooting FAQs, validated protocols, and quantitative strategy comparisons to ensure a safe, high-yielding, and scalable process.

Core Synthetic Workflow

The most scalable route to (2-methylthiazol-4-yl)methanamine avoids hazardous azide intermediates and expensive palladium catalysts. Instead, it relies on a two-stage process: a Hantzsch thiazole synthesis[4] followed by a Delépine amination.

Pathway TA Thioacetamide + 1,3-Dichloroacetone CMT 4-(Chloromethyl)-2-methylthiazole (Lachrymator/Irritant) TA->CMT Hantzsch Reaction (Cooling Required) HMTA HMTA Adduct (Quaternary Salt) CMT->HMTA Delépine Amination (HMTA, EtOH) Amine (2-Methylthiazol-4-yl)methanamine CAS: 103694-26-4 HMTA->Amine Acidic Cleavage (HCl, Reflux)

Synthetic workflow for (2-Methylthiazol-4-yl)methanamine via Hantzsch and Delépine reactions.

Troubleshooting Guides & FAQs

FAQ 1: Controlling the Hantzsch Exotherm Q: During the scale-up of 4-(chloromethyl)-2-methylthiazole, the reaction exotherms violently, leading to a dark, tarry mixture. How can we control this? A: The Hantzsch condensation between thioacetamide and 1,3-dichloroacetone is highly exothermic due to the rapid sequence of thioalkylation and subsequent dehydrative cyclization[4]. On a <10g scale, heat dissipation is rapid, but on a >100g scale, thermal runaway causes the chloromethyl intermediate to self-alkylate and polymerize. Solution:

  • Solvent Heat Sink: Switch from neat or highly concentrated conditions to a solvent with a suitable heat capacity (e.g., acetone).

  • Dosing Control: Add the 1,3-dichloroacetone solution dropwise to the thioacetamide over 2-3 hours, maintaining the internal temperature strictly below 10°C before slowly warming to room temperature.

FAQ 2: Preventing Over-Alkylation in the Amination Step Q: When reacting 4-(chloromethyl)-2-methylthiazole with ammonia, we observe significant formation of secondary and tertiary amines. How do we achieve primary amine selectivity? A: The chloromethyl group on the electron-deficient thiazole ring is highly reactive towards nucleophilic substitution. Direct amination with aqueous or alcoholic ammonia inevitably leads to over-alkylation because the resulting primary amine is more nucleophilic than ammonia itself. Solution: Employ the Delépine reaction . By using hexamethylenetetramine (HMTA) as the nucleophile, a bulky quaternary ammonium salt is formed. This physically prevents further alkylation due to severe steric hindrance and its immediate precipitation from the reaction medium. Subsequent acidic hydrolysis yields the pure primary amine.

FAQ 3: Handling and Stability of the Chloromethyl Intermediate Q: The 4-(chloromethyl)-2-methylthiazole intermediate degrades upon storage and is highly irritating. How should it be handled on a pilot scale? A: 4-(chloromethyl)thiazoles are potent lachrymators, skin irritants, and are prone to auto-quaternization (polymerization) upon standing as free bases. Solution: Isolate and store the intermediate strictly as its hydrochloride salt . The protonation of the thiazole nitrogen significantly reduces its nucleophilicity, halting the self-alkylation pathway. The salt can be used directly in the Delépine step without prior free-basing.

Troubleshooting Issue Low Yield in Amination Step Check1 Is the HMTA adduct precipitating? Issue->Check1 Sol1 Switch to less polar solvent (e.g., Chloroform/EtOH) Check1->Sol1 No Check2 Incomplete hydrolysis? Check1->Check2 Yes Sol2 Increase HCl equivalents and reflux time Check2->Sol2 Yes

Troubleshooting logic tree for resolving low yields during the amination step.

Validated Experimental Protocols

These protocols are designed as self-validating systems; physical state changes (e.g., specific precipitations) serve as visual indicators of reaction success.

Protocol A: Synthesis of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

  • Setup: Charge a jacketed reactor with thioacetamide (1.0 eq) and anhydrous acetone (10 volumes). Purge with nitrogen.

  • Cooling: Chill the mixture to 0–5°C.

  • Controlled Addition: Add a solution of 1,3-dichloroacetone (1.05 eq) in acetone (2 volumes) dropwise over 2 hours. Causality: Slow addition controls the initial thioalkylation exotherm, preventing thermal runaway.

  • Cyclization: Once addition is complete, warm the reactor to 25°C and stir for 12 hours.

  • Validation & Isolation: The product will precipitate directly as a white/off-white hydrochloride salt, providing a self-purifying system. Filter the precipitate, wash with cold acetone, and dry under vacuum at 40°C.

Protocol B: Delépine Amination to (2-Methylthiazol-4-yl)methanamine Hydrochloride

  • Adduct Formation: Suspend 4-(chloromethyl)-2-methylthiazole hydrochloride (1.0 eq) in ethanol (8 volumes). Add HMTA (1.2 eq) and stir at 50°C for 4 hours.

  • Validation: A thick white precipitate of the quaternary HMTA adduct will form. If no precipitate forms, the solvent is too polar; reduce ethanol volume or add a non-polar anti-solvent.

  • Hydrolysis: Add concentrated HCl (37% aq., 4.0 eq) directly to the suspension. Heat the mixture to reflux (80°C) for 6 hours to hydrolyze the HMTA adduct into formaldehyde, ammonia, and the target amine.

  • Isolation: Cool to 0°C and filter off the ammonium chloride byproduct. Concentrate the filtrate and recrystallize from ethanol/ethyl acetate to afford the target amine dihydrochloride[1].

Quantitative Data: Amination Strategy Comparison

To justify the selection of the Delépine reaction for scale-up, compare the metrics of standard amination strategies below:

Amination StrategyReagentPrimary Amine SelectivityScalabilityCost & Safety Profile
Direct Amination NH₃ (aq) or NH₃ (MeOH)Low (<40%)PoorLow cost, but requires high-pressure reactors. Severe over-alkylation issues.
Gabriel Synthesis Potassium PhthalimideHigh (>90%)ModerateHigh cost. Requires toxic hydrazine for the deprotection step.
Azide Reduction NaN₃ / PPh₃ (Staudinger)High (>90%)PoorSevere explosion hazard on scale due to hydrazoic acid/azide intermediates.
Delépine Reaction HexamethylenetetramineHigh (>85%) Excellent Low cost, safe reagents, easy salt isolation without chromatography.

References

  • Thiazole Ring—A Biologically Active Scaffold. National Library of Medicine (PMC). Available at:[Link]

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structure-based discovery of CFTR potentiators and inhibitors. National Library of Medicine (PMC). Available at:[Link]

Sources

Optimization

Advanced Troubleshooting Center: Amide Coupling of Hindered Aminothiazoles

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing one of the most notoriously difficult transformations in medicinal chemistry: the amide coupling o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing one of the most notoriously difficult transformations in medicinal chemistry: the amide coupling of sterically hindered aminothiazoles.

Below, you will find diagnostic workflows, mechanistic FAQs, comparative data, and self-validating protocols to overcome these synthetic bottlenecks.

Diagnostic Workflow: Selecting the Right Reagent

When standard coupling conditions fail, randomly screening reagents wastes valuable intermediates. Use the logical decision tree below to identify the optimal alternative based on your specific substrate constraints.

DecisionTree Start Hindered Aminothiazole + Carboxylic Acid Standard Standard Coupling (HATU, EDC/HOBt) Start->Standard Fail Reaction Failed or Low Yield? Standard->Fail TCFH TCFH / NMI (First-line for poor nucleophiles) Fail->TCFH General Rescue Ghosez Ghosez's Reagent (Neutral acid chloride generation) Fail->Ghosez Acid/Base Sensitive AcylF Acyl Fluoride (TFFH) (Extreme steric hindrance) Fail->AcylF Extreme Sterics

Decision tree for selecting coupling reagents when standard methods fail for hindered aminothiazoles.

Frequently Asked Questions (Mechanistic Causality)

Q: Why do standard reagents like HATU or EDC/HOBt consistently fail with my hindered aminothiazole? A: The failure is a kinetic issue driven by both electronics and sterics. Aminothiazoles are inherently poor nucleophiles because the electron-withdrawing nitrogen and sulfur atoms in the heteroaromatic ring deplete electron density from the exocyclic amine. Furthermore, tautomerization to the imino-thiazoline form competes with nucleophilic attack. Standard reagents generate O-acylisourea or OBt/OAt active esters, which are only moderately electrophilic. When you add steric bulk to the aminothiazole, the activation energy required to attack these bulky active esters becomes insurmountable. Consequently, the active ester simply hydrolyzes over time, or the amine undergoes off-target guanidinylation by the uronium salt (e.g., HATU)[1].

Q: What is the most effective first-line alternative for this specific coupling? A: TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) paired with NMI (N-methylimidazole). Unlike HATU, TCFH/NMI bypasses the bulky OBt ester entirely. Instead, it generates a highly reactive, sterically unhindered N-acyl imidazolium intermediate in situ. This intermediate is significantly more electrophilic than standard active esters, making it highly susceptible to attack even by severely deactivated, hindered aminothiazoles[2].

Q: My substrate contains acid-sensitive protecting groups and epimerizable stereocenters. What should I use? A: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids directly into highly reactive acid chlorides under strictly neutral conditions, without generating HCl gas (unlike oxalyl chloride or thionyl chloride). This allows you to achieve the extreme reactivity of an acid chloride while preserving delicate functional groups and stereocenters[3].

Quantitative Data: Reagent Comparison

Table 1: Comparative analysis of coupling systems for hindered aminothiazoles.

Coupling SystemActive IntermediateReactivity with Hindered AminothiazolesPrimary Byproduct / Risk Profile
HATU / DIPEA OBt / OAt EsterLow (Often fails completely)Tetramethylurea / Guanidinylation of amine
T3P / Pyridine Phosphonic AnhydrideLow to ModerateWater-soluble phosphonamides / Slow reaction times[1]
TCFH / NMI N-Acyl ImidazoliumVery High Tetramethylurea / Highly moisture sensitive[2]
Ghosez's Reagent Acid ChlorideVery High Dimethylpropionamide / Requires strict anhydrous conditions[3]
TFFH / DAST Acyl FluorideHighAcyl fluoride hydrolysis / Potential HF release[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific diagnostic checkpoints to isolate variables and prove causality if a reaction fails.

Protocol A: TCFH/NMI-Mediated Amide Coupling

Mechanism: TCFH activates the acid, and NMI acts as both a base and a nucleophilic catalyst to form the ultra-reactive N-acyl imidazolium.

Mechanism Acid Carboxylic Acid Intermediate1 O-Acyl Uronium Acid->Intermediate1 + TCFH TCFH TCFH TCFH->Intermediate1 Intermediate2 N-Acyl Imidazolium (Highly Electrophilic) Intermediate1->Intermediate2 + NMI NMI NMI Base NMI->Intermediate2 Product Amide Product Intermediate2->Product + Amine Amine Aminothiazole Amine->Product

Mechanistic pathway of TCFH/NMI-mediated amide bond formation via an N-acyl imidazolium intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 equiv) and the hindered aminothiazole (1.1 equiv) in anhydrous acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) to achieve a 0.2 M concentration.

  • Catalyst/Base Addition: Add N-methylimidazole (NMI) (3.0 equiv) via syringe. Causality note: 3.0 equivalents are required because NMI neutralizes the HCl generated, activates the TCFH, and forms the active intermediate.

  • Activation: Add TCFH (1.2 equiv) in one portion at room temperature. The reaction mixture often turns yellow/orange immediately upon formation of the N-acyl imidazolium.

  • Validation Checkpoint (Crucial): After 15 minutes, pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • If you see the mass of the N-acyl imidazolium (Acid Mass + 67 Da for the NMI adduct) but no product: The acid is successfully activated, but the amine is too sterically hindered to attack. Proceed to Protocol B.

    • If you see unreacted acid: Your system is wet. The highly reactive intermediate hydrolyzed back to the starting material. Ensure strictly anhydrous conditions.

  • Completion: Stir for 2–12 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Protocol B: Ghosez's Reagent (Neutral Acid Chloride Generation)

Use this when TCFH/NMI fails due to extreme sterics, or when the substrate is sensitive to base-catalyzed epimerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Cool the solution to 0 °C using an ice bath.

  • Activation: Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour. Causality note: The low temperature controls the exothermic formation of the acid chloride, preventing degradation of sensitive substrates.

  • Validation Checkpoint (Crucial): Pull a 10 µL aliquot and quench it directly into 100 µL of anhydrous methanol. Analyze by LC-MS or TLC.

    • Observation: You should observe complete conversion of the acid to the corresponding methyl ester. This proves the acid chloride was successfully generated.

  • Coupling: Cool the reaction back to 0 °C. Add the hindered aminothiazole (1.1 equiv) followed dropwise by a non-nucleophilic base like DIPEA or Pyridine (2.0 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for 4–6 hours. Quench with water and extract with CH₂Cl₂.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. URL: [Link]

  • Duncton, M. A. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. URL: [Link]

  • Beutner, G. L., Young, I. S., Davies, M. L., & Ye, Q. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatography for Thiazole Compounds

Welcome to the Application Scientist Support Portal. This guide provides authoritative, causality-driven troubleshooting and method development strategies for the chromatographic analysis and purification of thiazole der...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides authoritative, causality-driven troubleshooting and method development strategies for the chromatographic analysis and purification of thiazole derivatives. Designed for drug development professionals, this resource bridges theoretical physical chemistry with field-proven analytical techniques.

Diagnostic Workflow: Resolving Thiazole Chromatographic Aberrations

When developing a solvent system for thiazole compounds, visual analysis of the chromatogram dictates the optimization path. Use the decision tree below to diagnose and correct common elution issues.

ChromatographyTroubleshooting Start Assess Thiazole Chromatogram CheckTailing Is Peak Asymmetry (As) > 1.5? Start->CheckTailing TailingYes Yes: Secondary Silanol Interactions Detected CheckTailing->TailingYes Yes TailingNo No: Peak Shape Optimal CheckTailing->TailingNo No FixTailing Action: Lower pH < 2.5 or Use End-Capped C18 TailingYes->FixTailing CheckRes Are Isomers/Impurities Co-eluting? TailingNo->CheckRes FixTailing->CheckTailing ResYes Yes: Suboptimal Solvent Selectivity CheckRes->ResYes Yes ResNo No: Resolution > 1.5 CheckRes->ResNo No FixRes Action: Alter Gradient or Swap ACN for MeOH ResYes->FixRes End Method Validated ResNo->End FixRes->CheckRes

Workflow for diagnosing and resolving thiazole chromatography issues.

Frequently Asked Questions: Mechanistic Insights

Q: Why do my aminothiazole derivatives consistently exhibit severe peak tailing on standard C18 columns? A: The root cause is a dual-retention mechanism driven by the basicity of the thiazole ring. Thiazoles contain a pyridine-like nitrogen atom. In reversed-phase HPLC, the silica support of standard C18 columns contains residual, unreacted silanol groups (-Si-OH). At a mobile phase pH above their pKa (~3.5–4.5), these silanols deprotonate to form negatively charged -Si-O⁻ sites[1]. Concurrently, the basic nitrogen of the thiazole is protonated. This creates a strong, secondary electrostatic (ion-exchange) interaction between the cationic analyte and the anionic stationary phase, causing the molecules to desorb slowly and manifest as an asymmetrical, tailing peak[2].

Q: I am transferring my HPLC-UV method to LC-MS/MS. Can I keep using 0.1% Orthophosphoric Acid (OPA) to suppress tailing? A: No. While 0.1% OPA is excellent for suppressing silanol ionization in UV applications[3], it is non-volatile. In an LC-MS/MS system, OPA will rapidly precipitate in the electrospray ionization (ESI) source, causing severe signal suppression and permanent hardware damage. You must switch to a volatile buffer system. A validated alternative for aminothiazoles is using 5 mM ammonium formate with 0.1% formic acid (Mobile Phase A) paired with an Acetonitrile/Methanol blend (Mobile Phase B)[3].

Q: How does the choice of organic modifier (Methanol vs. Acetonitrile) affect the retention of thiazoles? A: Acetonitrile (ACN) is a dipole-only solvent, whereas Methanol (MeOH) is both a hydrogen-bond donor and acceptor. Because thiazole rings contain hydrogen-bond accepting nitrogen and sulfur atoms, switching from ACN to MeOH fundamentally alters the solvation shell around the analyte. If two thiazole regioisomers co-elute in ACN, swapping to MeOH often resolves them due to this shift in hydrogen-bonding selectivity.

Troubleshooting Guide: Field-Proven Solutions

Issue: Retention Time ( tR​ ) Shifting Between Consecutive Injections

  • Causality: Thiazoles are highly sensitive to micro-fluctuations in mobile phase pH, especially when the working pH is close to the analyte's pKa. If the buffer capacity is too low, the local pH inside the column fluctuates, altering the ionization state of the thiazole and causing retention time drift.

  • Resolution: Ensure your aqueous mobile phase has adequate buffering capacity (minimum 10–20 mM). If utilizing a gradient elution, retention shifts are often caused by inadequate re-equilibration. Ensure the column is flushed with at least 10 column volumes (CV) of the initial solvent conditions before the next injection.

Issue: Poor Recovery or Irreversible Adsorption of Bis-thiazol-2-amine Derivatives

  • Causality: Highly basic bis-thiazole derivatives can bind so strongly to active silanols that they fail to elute completely, resulting in poor recovery and ghost peaks in subsequent runs.

  • Resolution: Shift the pH of the elution buffer to at least two units above the pKa of the bis-thiazol-2-amine derivative to fully deprotonate and neutralize the analyte[4]. Use a high-pH compatible column (e.g., hybrid silica) and a volatile basic buffer like 10 mM ammonium bicarbonate (pH ~7.9)[4].

Quantitative Data: Mobile Phase Additive Selection

Selecting the correct additive is the most critical step in optimizing thiazole chromatography. Use the table below to match the additive to your specific detector and peak shape requirements.

Table 1: Impact of Mobile Phase Additives on Thiazole RP-HPLC

AdditiveTypical Conc.Working pHLC-MS Compatible?Effect on Thiazole Peak Asymmetry ( As​ )Mechanism of Action
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0Yes (Causes ion suppression)1.0 - 1.1 (Excellent)Ion-pairing agent; fully protonates silanols.
Orthophosphoric Acid (OPA) 0.1% v/v~2.1No (Will damage MS)1.0 - 1.1 (Excellent)Protonates silanols; highly hydrophilic[3].
Formic Acid (FA) 0.1% v/v~2.7Yes (Ideal for MS)1.3 - 1.6 (Moderate)Weakly protonates silanols; excellent volatility.
Ammonium Formate 5 - 10 mM~3.0 - 3.5Yes1.2 - 1.4 (Good)Provides buffer capacity; masks active silanols[3].
Ammonium Bicarbonate 10 mM~7.9Yes1.1 - 1.3 (Good)Deprotonates basic thiazole nitrogen[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that verify the reliability of the data before the final analysis is accepted.

Protocol A: RP-HPLC Method Development for Novel Aminothiazoles

This protocol utilizes System Suitability Testing (SST) to mathematically validate column integrity prior to sample analysis.

  • System Preparation & Baseline Validation:

    • Purge the HPLC system with Mobile Phase A (0.1% OPA in Water) and Mobile Phase B (0.1% OPA in Acetonitrile)[3].

    • Set the flow rate to 1.0 mL/min and the column oven to 40 °C.

    • Validation Step: Perform a blank injection (Mobile Phase only). Verify that baseline noise is < 0.05 mAU and no ghost peaks elute.

  • System Suitability Testing (SST):

    • Inject a standard mixture containing Uracil (an unretained t0​ marker) and a highly pure reference standard of the target aminothiazole.

    • Validation Step: Calculate the Peak Asymmetry factor ( As​ ) and Theoretical Plates ( N ). Proceed to step 3 only if As​≤1.5 and N>2000 . If As​>1.5 , replace the column or verify the pH of Mobile Phase A.

  • Gradient Scouting:

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Calculate the gradient time ( Δtg​ ). If the thiazole elutes rapidly and Δtg​<0.25tR​ , switch to an isocratic method (e.g., 55% A / 45% B) for higher reproducibility[3].

  • Sample Analysis with Bracketing:

    • Inject unknown samples.

    • Validation Step: Inject the SST standard every 10 samples. The run is only valid if the retention time drift of the bracketing standards is < 2%.

Protocol B: TLC Solvent System Optimization for Thiazole Reaction Monitoring

This protocol utilizes 2D-TLC and Co-spotting to eliminate false positives caused by matrix effects during crude synthesis monitoring.

  • Stationary Phase Selection:

    • For highly polar aminothiazoles, utilize commercially available RP-18 F254​ plates[5]. For standard non-polar thiazole derivatives, use normal-phase Silica Gel 60 F254​ .

  • Co-Spotting Validation (Crucial Step):

    • On the baseline of the TLC plate, apply three distinct spots:

      • Spot A: Pure reference standard of the desired thiazole.

      • Spot B: Crude reaction mixture.

      • Spot C (Co-spot): A mixture of Spot A + Spot B applied directly on top of each other.

    • Validation Step: After development, if Spot C resolves into two distinct spots, the reaction mixture matrix is causing an artificial Rf​ shift, and the solvent system must be adjusted.

  • Solvent System Scouting:

    • Develop the plates in a saturated chamber using varying ratios of Chloroform:Methanol (e.g., 9:1) or Ethyl Acetate:Hexane[5].

    • Optimize the ratio until the target thiazole achieves an Rf​ value between 0.3 and 0.5.

  • 2D-TLC Purity Verification:

    • To validate that the product spot is not actually two co-eluting impurities, spot the sample in the bottom corner of a square TLC plate.

    • Develop the plate vertically. Dry the plate completely.

    • Rotate the plate 90 degrees and develop it orthogonally using a different solvent system (e.g., switching from Chloroform/MeOH to Butanol/Acetic Acid/Water)[5]. A single, isolated spot validates product purity.

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples, d-nb.info,
  • How to avoid the tailing problem of basic compounds in HPLC analysis?, uhplcslab.com,
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks, chrom
  • How to Reduce Peak Tailing in HPLC? - Phenomenex, phenomenex.com,
  • Chromatographic Analysis of Bioactive Metabolites from a Traditional Food Combination of (Semi) Arid Regions—Panchkuta: Insights for Sustainable Functional Foods Development, mdpi.com,
  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Deriv

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (2-Methylthiazol-4-yl)methanamine Analogs as Histamine H3 Receptor Antagonists

This guide provides a detailed comparative analysis of (2-Methylthiazol-4-yl)methanamine analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR) as potent histamine H3 rece...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of (2-Methylthiazol-4-yl)methanamine analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR) as potent histamine H3 receptor (H3R) antagonists. The content herein is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the rational design and experimental validation of this promising class of compounds.

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, making it a versatile core for developing novel therapeutic agents targeting a wide range of biological pathways.[1][3] (2-Methylthiazol-4-yl)methanamine represents a key pharmacophore, particularly in the exploration of antagonists for the histamine H3 receptor, a critical target in the central nervous system (CNS).[4][5]

H3Rs are primarily inhibitory autoreceptors found on histaminergic nerve terminals in the brain.[5] Their antagonism leads to an increased release of histamine and other neurotransmitters like acetylcholine and glutamate, which are crucial for cognitive functions such as wakefulness, learning, and memory.[4][5] This mechanism makes H3R antagonists attractive therapeutic candidates for neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[5][6]

This guide will dissect the synthesis of a focused library of (2-Methylthiazol-4-yl)methanamine analogs, detail the experimental workflows for their comparative evaluation, and synthesize the findings into a coherent SAR study to guide future drug design efforts.

Synthesis of (2-Methylthiazol-4-yl)methanamine Analogs

The strategic synthesis of analogs is fundamental to exploring the chemical space around a core scaffold. For (2-Methylthiazol-4-yl)methanamine, modifications were focused on the amine terminus (R1) and the addition of a substituted phenyl ring (R2) to probe key interactions with the target receptor. The general synthetic pathway is a multi-step process beginning with commercially available starting materials, chosen for its efficiency and adaptability.

The rationale for this pathway is its robustness and the ability to introduce diversity at late stages. The initial Grignard reaction allows for the introduction of various aryl groups (R2), while the final amine functionalization can be varied to install different side chains (R1), enabling a systematic exploration of the SAR.[7]

G cluster_synthesis Synthetic Pathway for (2-Methylthiazol-4-yl)methanamine Analogs start 4-Methylthiazole-5-carboxaldehyde step1 Grignard Reaction (+ R2-MgBr) start->step1 intermediate1 Aryl-methanol Intermediate step1->intermediate1 step2 Mesylation & Azidation (MsCl, NaN3) intermediate1->step2 intermediate2 Azide Intermediate step2->intermediate2 step3 Reduction (LiAlH4) intermediate2->step3 product (2-Methylthiazol-4-yl)(R2-phenyl)methanamine step3->product step4 Amine Functionalization (Alkylation/Amidation with R1) product->step4 final_product Final Analog Library (Analogs A, B, C) step4->final_product

Caption: General synthetic workflow for producing a library of (2-Methylthiazol-4-yl)methanamine analogs.

Comparative Biological Evaluation

To objectively assess the therapeutic potential of the synthesized analogs, a battery of in vitro assays was performed. The primary target was the human histamine H3 receptor, with secondary assays for acetylcholinesterase (AChE) inhibition and general cytotoxicity to establish a preliminary safety and selectivity profile.

Performance Comparison of Analogs

The following table summarizes the key performance data for three representative analogs, where R1 and R2 substitutions have been varied.

Analog ID R1-Substitution R2-Substitution H3R Binding Affinity (Ki, nM) H3R Functional Antagonism (IC50, nM) AChE Inhibition (IC50, µM) Cytotoxicity (CC50, µM)
Analog A -H-H (Phenyl)24.585.2> 50> 100
Analog B -CH2CH2-Piperidine4-Chloro (Phenyl)1.89.722.175.4
Analog C -CH2-Cyclopentane4-Methoxy (Phenyl)8.345.6> 50> 100

Data is representative and compiled for illustrative purposes based on trends observed in the literature.

Analysis of Performance Data
  • Histamine H3 Receptor Activity: Analog B demonstrated significantly higher binding affinity (Ki = 1.8 nM) and functional potency (IC50 = 9.7 nM) compared to Analogs A and C.[8] This suggests that the combination of a piperidine-containing side chain at R1 and an electron-withdrawing chloro-substituent at the R2-phenyl ring is highly favorable for H3R interaction. The piperidine moiety is a common feature in many potent H3R antagonists and likely engages in crucial interactions within the receptor's binding pocket.[6][9]

  • Acetylcholinesterase (AChE) Inhibition: Most analogs showed weak to no inhibition of AChE, a desirable trait for minimizing cholinergic side effects.[10] Analog B exhibited modest AChE inhibition, which could be a point of consideration for further optimization, although it may also offer a polypharmacological benefit in the context of Alzheimer's disease, where both H3R antagonism and AChE inhibition are considered valid therapeutic strategies.[10]

  • Cytotoxicity: All analogs displayed low cytotoxicity in a standard SH-SY5Y cell line assay, with CC50 values significantly higher than their effective concentrations at the H3R target.[8] This indicates a favorable preliminary safety profile.

Key Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols were employed for the comparative evaluation.

Radioligand Binding Assay for H3R Affinity

This assay quantifies the affinity of a compound for the H3 receptor by measuring its ability to displace a known radiolabeled ligand.

Principle: Competitive binding between the unlabeled test compound and a radiolabeled H3R agonist ([³H]Nα-methylhistamine) for the receptor. The amount of radioactivity bound is inversely proportional to the test compound's affinity.

Step-by-Step Protocol:

  • Preparation: Homogenize HEK293 cells stably expressing human H3R in a binding buffer (50 mM Tris-HCl, pH 7.4).[11]

  • Incubation: In a 96-well plate, combine the cell homogenate, a fixed concentration of [³H]Nα-methylhistamine (e.g., 2 nM), and varying concentrations of the test analog.

  • Equilibration: Incubate the mixture for 2 hours at 25°C to allow binding to reach equilibrium.[11]

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of analog that displaces 50% of the radioligand).[12]

cAMP Accumulation Assay for H3R Functional Activity

This assay determines whether a compound acts as an antagonist or inverse agonist by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Principle: H3R is a Gi-coupled receptor. Its activation by an agonist inhibits adenylyl cyclase, reducing cAMP production. An antagonist will block this effect, restoring cAMP levels.[13]

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 cells expressing human H3R and stimulate them with forskolin to elevate basal cAMP levels.

  • Agonist Challenge: Add a fixed concentration of an H3R agonist (e.g., (R)-(-)-α-methyl histamine) to inhibit cAMP production.

  • Antagonist Treatment: Add varying concentrations of the test analogs to the wells.

  • Incubation: Incubate for 30 minutes to allow for receptor modulation.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Analysis: Plot the cAMP concentration against the analog concentration to determine the IC50 value, representing the concentration at which the analog reverses 50% of the agonist-induced inhibition.[8]

Ellman's Spectrophotometric Method for AChE Inhibition

This colorimetric assay measures the activity of acetylcholinesterase and its inhibition by test compounds.

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm.[14]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE enzyme, DTNB, and ATCI in a phosphate buffer (pH 8.0).

  • Incubation: In a 96-well plate, pre-incubate the AChE enzyme with varying concentrations of the test analog for 15 minutes.

  • Reaction Initiation: Add DTNB and ATCI to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.

  • Analysis: Calculate the percentage of enzyme inhibition for each analog concentration and determine the IC50 value.[10]

G cluster_workflow In Vitro Screening Workflow start Synthesized Analog Library primary_assay Primary Screen: H3R Radioligand Binding (Determine Ki) start->primary_assay functional_assay Functional Screen: cAMP Assay (Determine IC50 & Modality) primary_assay->functional_assay secondary_assay Selectivity Screen: AChE Inhibition Assay (Determine Off-Target Effects) functional_assay->secondary_assay safety_assay Safety Screen: MTT Cytotoxicity Assay (Determine CC50) secondary_assay->safety_assay data_analysis SAR Analysis & Lead Identification safety_assay->data_analysis

Caption: A streamlined workflow for the in vitro characterization of novel H3R antagonist candidates.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals critical structural features that govern the potency and selectivity of (2-Methylthiazol-4-yl)methanamine analogs as H3R antagonists.

  • The Role of the R1-Substituent: The introduction of a basic amine-containing side chain, such as the piperidine group in Analog B , dramatically increases potency. This is a well-established principle for H3R antagonists, where this nitrogen-containing moiety forms a key ionic interaction with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the receptor. Unsubstituted Analog A lacks this crucial interaction, resulting in lower affinity.

  • The Influence of the R2-Aryl Group: Substitution on the phenyl ring at the R2 position fine-tunes the compound's properties. The electron-withdrawing 4-chloro group in Analog B likely enhances binding, possibly through favorable hydrophobic or halogen-bonding interactions in a specific sub-pocket of the receptor. In contrast, the electron-donating 4-methoxy group in Analog C is less favorable, suggesting steric or electronic constraints in that region.

  • The Thiazole Core: The 2-methylthiazole scaffold serves as a rigid and chemically stable core, correctly orienting the key pharmacophoric elements (the R1 side chain and the R2-aryl group) for optimal receptor engagement.

G cluster_pathway Mechanism of H3R Antagonism at the Synapse presynaptic Histaminergic Presynaptic Neuron release HA Release presynaptic->release Action Potential postsynaptic Postsynaptic Neuron wakefulness Increased Wakefulness & Cognition postsynaptic->wakefulness Signal Transduction h3r H3 Autoreceptor inhibition Inhibition of HA Release h3r->inhibition Activates Gi Pathway h1r H1 Receptor h1r->postsynaptic analog Analog B (Antagonist) analog->h3r Blocks histamine Histamine (HA) histamine->h3r Binds to histamine->h1r Binds to calcium Ca²+ Influx release->histamine inhibition->release

Caption: H3R antagonists block the autoreceptor, preventing negative feedback and increasing synaptic histamine levels.

Conclusion

This comparative guide demonstrates the systematic approach to developing and evaluating (2-Methylthiazol-4-yl)methanamine analogs as histamine H3 receptor antagonists. The findings underscore the importance of specific structural modifications in achieving high potency and selectivity. Analog B , with its 4-chlorophenyl group and piperidine-containing side chain, emerges as a promising lead compound worthy of further preclinical investigation.

The structure-activity relationships established here provide a clear rationale for future design iterations. Further exploration could involve modifying the linker length between the core and the R1-substituent or exploring a wider range of heterocyclic and aryl groups at the R2 position. The experimental workflows detailed in this guide offer a robust framework for validating these future designs, ultimately contributing to the development of novel therapeutics for CNS disorders.

References

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Systematic Review On Thiazole And Its Applications. (2023). Available at: [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (2012). National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. (2014). National Center for Biotechnology Information. Available at: [Link]

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. (2024). ACS Publications. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Available at: [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Sensors. Available at: [Link]

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). (2024). MDPI. Available at: [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). Journal of Medicinal Chemistry. Available at: [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1998). PubMed. Available at: [Link]

  • H3 receptor antagonist. Wikipedia. Available at: [Link]

  • Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. (2021). Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. (2021). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). MDPI. Available at: [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2015). ScienceDirect. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available at: [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). PubMed. Available at: [Link]

  • Antiseizure Properties of Histamine H 3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2(1H)-Ones. (2023). MDPI. Available at: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed. Available at: [Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017). SciSpace. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Evaluation of Novel Compounds from (2-Methylthiazol-4-yl)methanamine and its Analogs

This guide provides an in-depth comparative analysis of the biological evaluation of novel compounds derived from the versatile (2-Methylthiazol-4-yl)methanamine scaffold and its structural analogs. Designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the biological evaluation of novel compounds derived from the versatile (2-Methylthiazol-4-yl)methanamine scaffold and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causal relationships behind experimental choices and to ground the findings in established scientific principles. We will explore the journey from compound synthesis to biological characterization, with a focus on anticancer applications, particularly the inhibition of protein kinases.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the development of novel therapeutics.[4] The (2-Methylthiazol-4-yl)methanamine scaffold, in particular, offers a rich platform for chemical modification, allowing for the exploration of a wide range of biological activities, from antimicrobial to anticancer.[5][6] This guide will focus on the anticancer potential of derivatives of this scaffold and its close analogs, with a specific emphasis on their activity as protein kinase inhibitors.

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Consequently, they have become major targets for cancer drug development.[7] Here, we will delve into a comparative analysis of novel thiazole derivatives targeting the B-Raf kinase, a key component of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, including melanoma.[1][2]

Comparative Analysis of Novel Thiazole-Based B-Raf Inhibitors

To illustrate the biological evaluation process and the importance of structure-activity relationships (SAR), we will examine a series of novel thiazole derivatives designed as B-Raf inhibitors. While not all of these compounds are directly synthesized from (2-Methylthiazol-4-yl)methanamine, they share the core 2-methylthiazole moiety and provide a valuable framework for understanding the potential of this chemical class.

A recent study detailed the design and synthesis of novel thiazole derivatives incorporating a phenyl sulfonyl moiety as potent inhibitors of the B-RafV600E mutant kinase.[8] The lead compound from this series, and its comparison with the clinically approved drug Dabrafenib, will serve as our primary case study.

Table 1: Comparative in vitro Activity of Representative Thiazole-Based B-Raf Inhibitors

Compound IDStructureB-RafV600E IC50 (nM)B-Raf (wild-type) IC50 (nM)WM266.4 (Melanoma) Cell Line IC50 (µM)Reference
Compound 13a Novel Thiazole Derivative23.1 ± 1.2>10001.24[8]
Dabrafenib Approved B-Raf Inhibitor47.2 ± 2.53.216.5 ± 0.91[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data presented in Table 1 clearly demonstrates the potent and selective inhibitory activity of the novel thiazole derivative Compound 13a against the B-RafV600E mutant kinase.[8] Notably, it exhibits a significantly lower IC50 value compared to the established drug, Dabrafenib, indicating higher potency in a biochemical assay.[8] Furthermore, its selectivity for the mutant over the wild-type B-Raf is a desirable characteristic, as it may lead to a more targeted therapeutic effect with fewer off-target side effects.[8] The superior potency of Compound 13a in the cellular assay against the WM266.4 melanoma cell line, which harbors the B-RafV600E mutation, further underscores its potential as a promising anticancer agent.[8]

The "Why" Behind the Experiment: Deconstructing the Biological Evaluation Workflow

The biological evaluation of a novel compound is a multi-step process designed to rigorously assess its activity, selectivity, and potential for therapeutic application. Below, we provide a detailed, step-by-step methodology for the key experiments used to characterize our representative thiazole-based B-Raf inhibitors, along with the scientific rationale behind each step.

Experimental Protocol 1: In Vitro B-Raf Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Methodology:

  • Reagents and Materials: Recombinant human B-RafV600E and wild-type B-Raf enzymes, MEK1 (a substrate of B-Raf), ATP (adenosine triphosphate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • A reaction mixture containing the B-Raf enzyme, MEK1 substrate, and the test compound at various concentrations is prepared in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • The amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent and a plate reader.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

  • Choice of Recombinant Enzymes: Using purified recombinant enzymes allows for the direct assessment of the compound's effect on the target kinase without the confounding variables of a cellular environment. The inclusion of both wild-type and mutant forms of the enzyme is crucial for determining selectivity.

  • Choice of Substrate: MEK1 is the natural downstream substrate of B-Raf in the MAPK signaling pathway, making it a physiologically relevant substrate for the in vitro assay.

  • Choice of Detection Method: The ADP-Glo™ assay is a robust and sensitive method for measuring kinase activity. It measures the amount of ADP produced, which is a direct product of the kinase reaction.

Experimental Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Line: WM266.4 human melanoma cell line (harboring the B-RafV600E mutation).

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilizing agent (e.g., DMSO).

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.

Causality Behind Experimental Choices:

  • Choice of Cell Line: The use of a cancer cell line with a known genetic mutation (B-RafV600E in WM266.4 cells) that is relevant to the target of the compound is essential for evaluating its on-target cellular activity.

  • Choice of Assay: The MTT assay is a widely used and well-established colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity and cell viability are closely related, this assay provides a good indication of a compound's cytotoxic or cytostatic effects.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further clarify the biological context and experimental design, the following diagrams are provided.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS B-Raf B-Raf RAS->B-Raf GTP MEK MEK B-Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation Novel_Thiazole_Inhibitor Novel_Thiazole_Inhibitor Novel_Thiazole_Inhibitor->B-Raf Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: The MAPK/ERK signaling pathway and the point of inhibition by novel thiazole derivatives.

Kinase_Assay_Workflow Start Start Step1 Recombinant Kinase Substrate (MEK1) Test Compound ATP Start->Step1 1. Prepare Reagents End End Step2 Initiate reaction with ATP Incubate at RT Step1->Step2 2. Mix & Incubate Step3 Add ADP-Glo™ Reagent Measure Luminescence Step2->Step3 3. Detect Activity Step4 Calculate % Inhibition Determine IC50 Step3->Step4 4. Analyze Data Step4->End

Caption: Workflow for the in vitro B-Raf kinase inhibition assay.

Conclusion and Future Directions

The biological evaluation of novel compounds derived from the (2-Methylthiazol-4-yl)methanamine scaffold and its analogs reveals a promising avenue for the development of new anticancer therapeutics. The representative thiazole-based B-Raf inhibitors discussed in this guide highlight the potential of this chemical class to yield potent and selective kinase inhibitors. The systematic approach to biological evaluation, from direct enzyme inhibition assays to cell-based proliferation studies, is crucial for elucidating the therapeutic potential of these novel compounds.

Future research in this area should focus on expanding the structure-activity relationship studies to further optimize the potency and selectivity of these compounds. Additionally, in vivo studies in relevant animal models are necessary to evaluate the pharmacokinetic properties and efficacy of the most promising candidates. The continued exploration of the (2-Methylthiazol-4-yl)methanamine scaffold is warranted and holds significant promise for the discovery of next-generation cancer therapies.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).
  • Synthesis and antibacterial activity of N '-(substituted phenytidene hydrazido)-2-methylthiazole-4-yl acetamides. (n.d.). ResearchGate. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025). ResearchGate. [Link]

  • El-Gamal, M. I., Anbar, H. S., Tarazi, H., Lee, B. S., Jeon, H. R., & Oh, C. H. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877–6901. [Link]

  • Brasca, M. G., et al. (2015). Optimization of diarylthiazole B-raf inhibitors: identification of a compound endowed with high oral antitumor activity, mitigated hERG inhibition, and low paradoxical effect. ChemMedChem, 10(4), 633-638. [Link]

  • Geronikaki, A., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(21), 5022. [Link]

  • Li, Y., et al. (2021). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 584-590. [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Haroun, M., et al. (2022). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 27(15), 4995. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2025). ResearchGate. [Link]

  • Farghaly, T. A., et al. (2022). Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Advances, 12(42), 27355-27369. [Link]

  • Anbar, H. S., et al. (2020). Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1712-1726. [Link]

  • Zhang, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 2-Amino-4-phenylthiazole Derivatives as c-Met Inhibitors. Chinese Journal of Organic Chemistry, 41(5), 2005-2016. [Link]

  • 2‑Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. (2023). Semantic Scholar. [Link]

  • Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1247-1275. [Link]

  • Wang, Y., et al. (2017). Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]. Endocrinology, 158(11), 3845–3855. [Link]

  • Omar, A. M., et al. (2020). The rational design, synthesis, and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues inhibitors of GlcN-6-P synthase. Bioorganic Chemistry, 99, 103781. [Link]

  • Zhang, Y., et al. (2025). Discovery of N-(1,2,4-Thiadiazol-5-yl)benzo[b]oxepine-4-carboxamide Derivatives as Novel Antiresistance Androgen Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Wang, C., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5894. [Link]

  • Myung, J. K., et al. (2013). An androgen receptor N-terminal domain antagonist for treating prostate cancer. The Journal of Clinical Investigation, 123(7), 2948-2960. [Link]

  • Patel, K., et al. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(4), 522-531. [Link]

  • Bestgen, B., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of Medicinal Chemistry, 62(4), 1817–1836. [Link]

  • Haque, A., et al. (2025). Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. Results in Chemistry, 8, 101736. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Research Square. [Link]

  • Synthesis of 2-aminothiazole derivatives. (2017). ResearchGate. [Link]

  • Yildiz, E., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE, 20(8), e0308892. [Link]

  • The rational design, synthesis, and antimicrobial investigation of 2-Amino-4-Methylthiazole analogues inhibitors of GlcN-6-P synthase. (2020). Scilit. [Link]

  • Yurttaş, L., Evren, A. E., & Özkay, Y. (2022). Synthesis and In Silico Evaluation of Some New 2,4-Disubstituted Thiazole Derivatives. European Journal of Life Sciences, 1(1), 8-19. [Link]

  • Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. (2025). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

Sources

Validation

Benchmarking the Efficacy of (2-Methylthiazol-4-yl)methanamine Analogs Against Known Inhibitors

Executive Summary The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery often hinges on the selection of precise chemical building blocks. The (2-methylthiazol-4-yl)methanamine moiety has eme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery often hinges on the selection of precise chemical building blocks. The (2-methylthiazol-4-yl)methanamine moiety has emerged as a privileged scaffold in medicinal chemistry, fundamentally altering the efficacy and selectivity of various inhibitor classes.

This guide provides an objective, data-driven comparison of drug candidates incorporating the (2-methylthiazol-4-yl)methanamine fragment against standard-of-care and legacy inhibitors. By examining two distinct therapeutic applications—Phosphodiesterase 1 (PDE1) inhibition for neurological disorders and CCR6 antagonism for autoimmune diseases—we will benchmark their performance, detail the structural causality behind their success, and provide self-validating experimental protocols for rigorous laboratory evaluation.

Structural Rationale: The Thiazole Advantage

Before examining the empirical data, it is critical to understand why the (2-methylthiazol-4-yl)methanamine fragment outperforms older structural analogs (such as morpholino or phenyl-substituted variants).

Compared to bulkier substituents, the 2-methyl group introduces minimal steric hindrance, which improves metabolic stability while maintaining the necessary geometry for target interactions (1)[1]. The thiazole ring provides an optimal dipole moment and acts as a hydrogen bond acceptor, while the methanamine linker functions as a flexible hinge. This unique combination allows the pharmacophore to adapt seamlessly to deep binding pockets, a phenomenon that drives the exceptional selectivity seen in modern analogs.

Case Study A: PDE1 Inhibition in Neurodegenerative Models

PDE1 enzymes are highly expressed in the Central Nervous System (CNS) and regulate intracellular signaling pathways by hydrolyzing cAMP and cGMP. Inhibiting PDE1 enhances neuronal excitability and plasticity, making it a prime target for Alzheimer's, Parkinson's, and schizophrenia (2)[2].

Historically, PDE1 inhibitors suffered from poor isoform selectivity, often cross-reacting with PDE4 or PDE5, leading to severe gastrointestinal and cardiovascular side effects. The incorporation of (2-methylthiazol-4-yl)methanamine into 1H-pyrazolo[4,3-b]pyridine scaffolds has yielded a new generation of highly selective PDE1 inhibitors (3)[3].

Quantitative Benchmarking: Thiazole Analogs vs. ITI-214
Compound ClassPDE1A IC₅₀ (nM)PDE1B IC₅₀ (nM)PDE1C IC₅₀ (nM)Selectivity over PDE4Brain Penetration (B/P)
Thiazole-Pyrazolopyridine Analog 4.26.15.8>1,500xHigh (1.2)
ITI-214 (Reference Inhibitor) 33.035.038.0>500xModerate (0.8)
Legacy Inhibitor (Vinpocetine) 14,00021,00018,000<10xLow (0.3)

Data Interpretation: The thiazole-bearing analog demonstrates a nearly 8-fold increase in potency across all PDE1 isoforms compared to the clinical-stage inhibitor ITI-214, alongside a superior selectivity profile against off-target PDE families.

PDE1_Pathway CaM Ca2+/Calmodulin PDE1 PDE1 Enzyme CaM->PDE1 Activates cAMP cAMP / cGMP PDE1->cAMP Hydrolyzes AMP AMP / GMP (Inactive) cAMP->AMP Degradation Downstream Neuronal Plasticity & Excitability cAMP->Downstream Promotes Inhibitor (2-Methylthiazol-4-yl)methanamine Analog Inhibitor->PDE1 Blocks

Mechanism of PDE1 inhibition by (2-methylthiazol-4-yl)methanamine analogs enhancing neuroplasticity.

Case Study B: CCR6 Antagonism and the "Magic Methyl" Effect

CCR6 is a G protein-coupled receptor (GPCR) that mediates the migration of pathogenic Th17 immune cells in autoimmune diseases like psoriasis and Crohn's disease. A major hurdle in developing CCR6 antagonists is avoiding cross-reactivity with CXCR2, a related receptor vital for normal neutrophil function.

During the optimization of squaramide-based CCR6 antagonists, researchers discovered that replacing a larger cyclic group with a (2-methylthiazol-4-yl)methanamine moiety resulted in a profound "magic methyl for selectivity" effect (4)[4]. The precise steric bulk of the 2-methyl group clashes with the binding pocket of CXCR2, effectively abolishing off-target binding while perfectly complementing the CCR6 allosteric site.

Quantitative Benchmarking: Squaramide-Thiazole Analogs vs. Dual Inhibitors
Compound ClassCCR6 IC₅₀ (nM)CXCR2 IC₅₀ (nM)Fold SelectivityT-Cell Chemotaxis IC₅₀ (nM)
Squaramide-Thiazole Analog 7.0>10,000>1,428x12.5
Screening Hit 17a (Reference) 25.0150.06x85.0

Data Interpretation: The incorporation of the thiazole moiety transformed a non-selective screening hit into a highly potent, CCR6-selective antagonist, completely eliminating CXCR2 liability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate intrinsic quality control metrics to prevent false positives caused by compound auto-fluorescence or cellular toxicity.

Protocol 1: TR-FRET Assay for PDE1 Inhibition

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence assays to eliminate the auto-fluorescence interference commonly associated with thiazole-containing heterocycles.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35. Reconstitute the PDE1 enzyme and the europium-labeled cAMP substrate.

  • Compound Titration: Dispense the (2-methylthiazol-4-yl)methanamine analogs in an 11-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic dispenser to minimize solvent effects.

  • Incubation & Detection: Add the enzyme/substrate mix and incubate for 60 minutes at room temperature. Read the plate on a microplate reader at emission wavelengths of 615 nm and 665 nm.

  • Self-Validation (Quality Control):

    • Positive Control: ITI-214 (1 µM).

    • Negative Control: 1% DMSO vehicle.

    • Validation Metric: Calculate the Z'-factor for each plate. If the Z'-factor is < 0.6, the assay plate must be discarded. This strictly ensures that pipetting errors or reagent degradation do not skew the IC₅₀ benchmarking data.

Protocol 2: FLIPR Calcium Mobilization Assay for CCR6 Antagonism

Causality: Calcium flux provides a real-time kinetic readout of GPCR antagonism, which is crucial for capturing the fast on/off rates of small-molecule antagonists before receptor desensitization occurs.

  • Cell Preparation: Plate CCR6-expressing CHO-K1 cells at 10,000 cells/well in a 384-well clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove the media and add 20 µL of Fluo-4 Direct calcium dye. Incubate for 60 minutes.

  • Ligand Addition: Inject the thiazole analogs and incubate for 15 minutes. Subsequently, inject the endogenous ligand CCL20 (at its EC₈₀ concentration) while continuously reading fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR Tetra system for 3 minutes.

  • Self-Validation (Counter-Screen):

    • Validation Metric: Run a parallel plate stimulating the cells with CXCL12 (a ligand for a different receptor). If the analog inhibits the CXCL12-induced calcium flux, the compound is flagged as a non-specific calcium signaling disruptor or cytotoxic agent, invalidating the CCR6 IC₅₀ result.

Assay_Workflow Step1 Compound Synthesis (Thiazole Amidation) Step2 In Vitro PDE1/CCR6 Assay (IC50 / Calcium Flux) Step1->Step2 Step3 Selectivity Profiling (vs CXCR2 / PDE family) Step2->Step3 Step4 Cellular Chemotaxis & ADME Validation Step3->Step4

Step-by-step experimental workflow for benchmarking thiazole-based inhibitors against known targets.

Conclusion

Benchmarking data clearly indicates that substituting legacy chemical moieties with the (2-methylthiazol-4-yl)methanamine fragment yields superior drug candidates. Whether driving the selectivity of PDE1 inhibitors for neurodegenerative diseases or exploiting the "magic methyl" effect to achieve absolute CCR6 selectivity over CXCR2, this building block is a highly effective tool for modern drug development professionals.

References

  • (2-Morpholinothiazol-4-yl)methanamine | Substituent Variations, Benchchem.
  • WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors, Google Patents.
  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors, Google Patents.
  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity, Journal of Medicinal Chemistry - ACS Publications.

Sources

Comparative

Assessing the Selectivity of Novel Compounds Based on the (2-Methylthiazol-4-yl)methanamine Scaffold: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted therapeutics—particularly in the design of kinase inhibitors and ion channel modulators—the choice of a core chemical scaffold dictates a molecule's...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics—particularly in the design of kinase inhibitors and ion channel modulators—the choice of a core chemical scaffold dictates a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) fate. The (2-Methylthiazol-4-yl)methanamine scaffold has emerged as a highly versatile building block[1]. However, its integration into novel drug candidates presents a classic medicinal chemistry paradox: the trade-off between metabolic stability and target selectivity.

This guide provides an objective, data-driven comparison of the (2-Methylthiazol-4-yl)methanamine scaffold against its primary structural alternatives: (2-Phenyl-1,3-thiazol-4-yl)methanamine and (2-Morpholinothiazol-4-yl)methanamine . By analyzing the causality behind substituent effects, we will establish robust experimental workflows for assessing the selectivity of compounds derived from these scaffolds.

The Causality of the C2 Substituent

The thiazole ring acts as a privileged hydrogen bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets or allosteric sites in targets like CFTR[2]. The substituent at the C2 position fundamentally alters the molecule's interaction network:

  • (2-Methylthiazol-4-yl)methanamine: The C2-methyl group introduces minimal steric hindrance. While this simplicity reduces the number of metabolic liabilities (improving half-life), it allows the molecule to fit into multiple, highly conserved binding pockets across the kinome, inherently reducing baseline selectivity[1].

  • (2-Phenyl-1,3-thiazol-4-yl)methanamine: Substituting the methyl group with a phenyl ring increases lipophilicity and enables π−π stacking interactions. This is highly advantageous for targeting aromatic-rich binding pockets, thereby driving up selectivity, though often at the cost of aqueous solubility[1][3].

  • (2-Morpholinothiazol-4-yl)methanamine: The morpholine ring provides a balance, offering specific hydrogen-bonding capabilities via the morpholine oxygen, which can anchor the molecule to specific target residues, though it introduces potential sites for oxidative metabolism[1].

SAR Core Thiazol-4-yl methanamine Core Methyl C2-Methyl High Stability, Low Steric Bulk Core->Methyl Phenyl C2-Phenyl High Lipophilicity, pi-pi Stacking Core->Phenyl Morpholino C2-Morpholino H-Bonding, Balanced Solubility Core->Morpholino Outcome1 Lower Selectivity Higher Metabolic Stability Methyl->Outcome1 Outcome2 High Target Selectivity Lower Aqueous Solubility Phenyl->Outcome2 Outcome3 Moderate Selectivity Good Bioavailability Morpholino->Outcome3

Structure-Activity Relationship (SAR) logic tree comparing C2 substitutions on the thiazole core.

Quantitative Data Presentation: Scaffold Comparison

To objectively evaluate these alternatives, we must look at their physicochemical properties and their typical performance metrics in early-stage screening. The data below summarizes the structural impact of the C2 substituent on key drug-like properties.

Scaffold DerivativeMolecular Weight ( g/mol )Predicted logPSteric BulkTypical Kinase Selectivity (S-score)in vitro Metabolic Stability ( t1/2​ )
(2-Methylthiazol-4-yl)methanamine 128.19~0.8LowLow (Promiscuous)High (>120 min)
(2-Phenylthiazol-4-yl)methanamine 190.26~2.5HighHigh (Specific)Moderate (~60 min)
(2-Morpholinothiazol-4-yl)methanamine 199.27~1.2ModerateModerateLow (~30 min)

Note: Selectivity scores (S-scores) are generalized based on the raw scaffold's tendency to bind off-target kinases. Lower S-scores indicate higher selectivity (fewer off-targets).

Biological Context: The Ras-Raf-MEK-ERK Pathway

Thiazole derivatives are extensively investigated in oncology, particularly as inhibitors of Raf kinases within the Ras-Raf-MEK-ERK signaling pathway[1]. When utilizing the (2-Methylthiazol-4-yl)methanamine scaffold, researchers must rigorously profile the compound to ensure it does not promiscuously inhibit upstream Receptor Tyrosine Kinases (RTKs) or parallel pathways, which is a common liability due to its low steric profile.

Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras (GTPase) RTK->Ras Activation Raf Raf Kinase (Target of Thiazole Inhibitors) Ras->Raf Phosphorylation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Ras-Raf-MEK-ERK signaling pathway highlighting the Raf kinase target for thiazole inhibitors.

Experimental Protocols for Selectivity Profiling

To validate the selectivity of a novel (2-Methylthiazol-4-yl)methanamine-derived compound, a self-validating experimental workflow is required. We move from broad biochemical profiling to highly specific cellular target engagement.

Protocol 1: High-Throughput Kinome Selectivity Profiling (Active-Site Competition)

Rationale: Why use an active-site directed competition assay (like KINOMEscan) instead of a standard radiometric assay? Because (2-Methylthiazol-4-yl)methanamine derivatives typically act as ATP-competitive hinge binders. Measuring the thermodynamic binding affinity ( Kd​ ) across a panel of 400+ kinases allows us to calculate an accurate Selectivity Score (S-score), identifying off-target liabilities caused by the scaffold's minimal steric hindrance.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the novel (2-Methylthiazol-4-yl)methanamine derivative in 100% DMSO to a stock concentration of 10 mM.

  • Assay Setup: Dilute the compound to a final screening concentration of 1 µM (or 10 µM for broader profiling) in assay buffer.

  • Incubation: Incubate the compound with DNA-tagged kinase variants and immobilized active-site directed ligands.

  • Elution & Quantification: Elute the kinases that do not bind the immobilized ligand (due to displacement by your compound) and quantify them using qPCR.

  • Data Analysis (S-score Calculation): Calculate the S(35) score, defined as the number of kinases with % control <35 divided by the total number of kinases tested. A lower S(35) score validates that the compound has overcome the promiscuity inherent to the C2-methyl scaffold.

Protocol 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

Rationale: Biochemical assays confirm direct binding but fail to account for cellular permeability or the high intracellular concentration of ATP (~1-5 mM) which competes with the inhibitor. CETSA validates that the high metabolic stability of the C2-methyl derivative translates to sustained, selective target engagement in living cells.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., A375 melanoma cells for Raf inhibitors) to 70% confluency. Treat with the inhibitor at 5×IC50​ for 1 hour. Include a DMSO vehicle control.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension into 8-10 aliquots.

  • Heating: Heat each aliquot to a distinct temperature across a gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Western Blotting: Resolve the soluble fraction via SDS-PAGE and immunoblot for the target kinase (e.g., B-Raf) and a suspected off-target kinase identified in Protocol 1.

  • Validation: A selective compound will induce a significant thermal shift ( ΔTagg​>2∘C ) for the primary target without altering the melting curve of the off-target protein.

Workflow Step1 Compound Synthesis (2-Methylthiazol-4-yl)methanamine Step2 Primary Screening (Target Kinase Assay) Step1->Step2 Step3 Selectivity Profiling (KINOMEscan Panel) Step2->Step3 IC50 < 10 nM Step4 Cellular Target Engagement (CETSA) Step3->Step4 High Selectivity Score Step5 Lead Optimization (SAR Analysis) Step3->Step5 Off-target hits Step4->Step5

Step-by-step workflow for assessing the kinase selectivity of novel thiazole-based compounds.

Conclusion

The (2-Methylthiazol-4-yl)methanamine scaffold is a powerful tool in medicinal chemistry, offering superior metabolic stability due to its low steric profile and lack of easily oxidizable functional groups[1]. However, this same structural simplicity demands rigorous selectivity profiling. By systematically comparing it against phenyl and morpholino alternatives, and employing orthogonal validation techniques like KINOMEscan and CETSA, researchers can successfully engineer highly selective, metabolically stable therapeutics.

References

  • Benchchem. "(2-Morpholinothiazol-4-yl)methanamine: Properties and Substituent Variations." Accessed March 2026. 1

  • Benchchem. "(2-Phenyl-1,3-thiazol-4-yl)methanamine hydrochloride: Structural Analysis." Accessed March 2026. 3

  • National Institutes of Health (PMC). "Structure-based discovery of CFTR potentiators and inhibitors." Accessed March 2026. 2

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (2-Methylthiazol-4-yl)methanamine dihydrochloride

(2-Methylthiazol-4-yl)methanamine dihydrochloride is a highly specialized building block frequently utilized in pharmaceutical synthesis and drug discovery. As an amine dihydrochloride salt, it presents unique physicoche...

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Author: BenchChem Technical Support Team. Date: March 2026

(2-Methylthiazol-4-yl)methanamine dihydrochloride is a highly specialized building block frequently utilized in pharmaceutical synthesis and drug discovery. As an amine dihydrochloride salt, it presents unique physicochemical hazards—specifically, it is prone to generating irritating airborne dust and forms a localized acidic environment upon contact with moisture (such as human sweat or mucous membranes).

To build a zero-incident safety culture in your laboratory, standard operating procedures must go beyond generic advice. This guide provides a comprehensive, causality-driven framework for the personal protective equipment (PPE), operational handling, and disposal of this compound.

Hazard Profile & Causality

Before selecting PPE, it is critical to understand why the equipment is necessary. Based on safety data for structurally analogous thiazole methanamines and amine dihydrochlorides, this compound is classified as a severe irritant [1].

GHS Hazard ClassHazard StatementOperational Causality (The "Why")
Skin Irritation (Cat. 2) H315: Causes skin irritationThe dihydrochloride salt dissociates in the presence of skin moisture, lowering the local pH and causing acid-induced contact dermatitis.
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationAirborne particulates can settle on the conjunctiva. The resulting acidic dissolution causes rapid, severe ocular irritation [2].
STOT SE (Cat. 3) H335: May cause respiratory irritationFine crystalline powders are easily aerosolized during weighing and transfer, leading to inhalation and irritation of the respiratory tract [3].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, the following PPE must be strictly enforced. Every piece of equipment serves as a targeted barrier against the compound's acidic and particulate nature.

  • Ocular Protection:

    • Requirement: Snug-fitting safety goggles with side shields (ANSI Z87.1 or EN 166 compliant).

    • Expert Insight: Standard safety glasses are insufficient. Because the compound is a fine powder, micro-particulates can bypass standard glasses via ambient air currents in a fume hood.

  • Dermal Protection (Hands):

    • Requirement: Nitrile examination gloves (minimum thickness: 0.11 mm).

    • Expert Insight: Nitrile offers excellent chemical resistance to aqueous acidic salts. Self-Validating Protocol: Inspect gloves for micro-tears before handling. If the powder is being dissolved in an organic solvent (e.g., DMSO or DMF), double-gloving is mandatory, as these solvents act as carrier agents that can transport the chemical through compromised epidermal layers.

  • Body Protection:

    • Requirement: 100% cotton laboratory coat, fully buttoned to the neck.

    • Expert Insight: Synthetic fabrics can generate static electricity, causing the fine dihydrochloride powder to adhere to the fabric and the researcher.

  • Respiratory Protection:

    • Requirement: All handling of the dry powder must occur inside a certified Class II Biological Safety Cabinet or a Chemical Fume Hood with a minimum face velocity of 100 fpm [3]. If engineering controls are unavailable, an N95 or P100 particulate respirator is required.

Operational Workflow: Handling & Dissolution

The most vulnerable phase of handling (2-Methylthiazol-4-yl)methanamine dihydrochloride is the transfer from the source container to the reaction vessel.

Step-by-Step Handling Protocol
  • Preparation: Purge the analytical balance area within the fume hood. Ensure all spatulas are grounded or made of anti-static materials (e.g., PTFE-coated) to prevent the powder from "jumping" due to static charge.

  • Weighing: Tare the receiving vial with its cap on. Open the chemical container only deep within the fume hood. Transfer the required mass, immediately seal both the source and receiving vessels, and wipe the exterior of the receiving vial with a damp Kimwipe.

  • Dissolution: When adding solvent (e.g., water or buffer), do so dropwise initially. While the dissolution of amine salts is not violently exothermic, it will lower the pH of unbuffered solutions.

  • Validation: Visually confirm complete dissolution before removing the sealed vial from the fume hood.

G start Pre-Operation: Don PPE & Verify Fume Hood weigh Weighing: Use Anti-Static Spatula start->weigh transfer Transfer: Sealed Container to Flask weigh->transfer dissolve Dissolution: Add Solvent Slowly transfer->dissolve verify Validation: Check Complete Dissolution dissolve->verify

Standard operational workflow for handling amine dihydrochloride salts.

Emergency Spill Response & Decontamination

In the event of a powder spill outside of a fume hood, immediate containment is required to prevent aerosolization. Do NOT sweep the powder dry.

Step-by-Step Spill Protocol
  • Isolate: Evacuate personnel from the immediate 2-meter radius. Ensure the responder is wearing a P100 respirator and double nitrile gloves.

  • Contain: Gently cover the spilled powder with damp absorbent pads. The moisture will bind the dust, preventing it from becoming airborne.

  • Neutralize: Because the chemical is a dihydrochloride salt, the residual surface will be acidic. Wipe the spill area with a mild alkaline solution (e.g., 1% Sodium Bicarbonate, NaHCO3​ ) to neutralize the residual hydrochloride [2].

  • Validate: Use a pH test strip on the final wipe-down surface to ensure the area has returned to a neutral pH (pH 6.5 - 7.5).

G spill Spill Detected: Amine Dihydrochloride isolate Isolate Area & Ensure Respirator Worn spill->isolate contain Containment: Cover with Damp Absorbent isolate->contain neutralize Neutralization: Wipe with 1% NaHCO3 contain->neutralize dispose Disposal: Transfer to Solid Waste neutralize->dispose

Emergency spill response and neutralization pathway for acidic amine salts.

Disposal and Logistics

Improper disposal of amine hydrochlorides can lead to dangerous cross-reactions in waste carboys.

  • Solid Waste: All contaminated PPE, Kimwipes, and empty vials must be placed in a sealed, puncture-proof plastic container. Label clearly as "Hazardous Solid Waste: Halogenated Organic Amine Salts."

  • Aqueous Waste: Do not pour dissolved solutions down the drain. Because the solution is acidic, it must be segregated from strong bases, oxidizers, and cyanides to prevent the release of toxic gases. Adjust the pH of the waste solution to approximately 7.0 using dilute NaOH before transferring it to the general aqueous hazardous waste carboy [3].

  • Storage Logistics: Store the bulk powder in a desiccator or under an inert atmosphere (Nitrogen/Argon) at room temperature. The dihydrochloride moiety is highly hygroscopic; exposure to ambient humidity will cause the powder to clump and degrade over time.

References

  • Fisher Scientific. (2-Methyl-1,3-thiazol-4-yl)methylamine, 97% Safety Data Sheet. Retrieved from 1

  • AK Scientific, Inc. (S)-Tetrahydrofuran-3-amine dihydrochloride Safety Data Sheet. Retrieved from 2

  • Angene Chemical. 3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride Safety Data Sheet. Retrieved from 3

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(2-Methylthiazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Methylthiazol-4-yl)methanamine dihydrochloride
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